Furanone C-30
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLBHQUHFJRJS-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CBr)OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C/Br)/OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Furanone C-30: A Technical Guide to its Impact on Virulence Factor Expression in Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furanone C-30, a synthetic brominated furanone, has emerged as a significant quorum sensing inhibitor (QSI) with demonstrated efficacy in attenuating virulence factor expression across a range of pathogenic bacteria. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its impact on key virulence factors, and detailed experimental protocols for its evaluation. The primary focus is on its well-documented effects on Pseudomonas aeruginosa, with additional insights into its activity against Staphylococcus aureus and Escherichia coli.
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance. Quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates gene expression with population density, represents a prime target for such anti-virulence therapies. This compound has been identified as a potent antagonist of QS systems, primarily by interfering with the binding of autoinducer molecules to their cognate receptors. This guide synthesizes the current understanding of this compound's role in mitigating bacterial pathogenicity.
Mechanism of Action: Quorum Sensing Inhibition
This compound primarily exerts its anti-virulence effects by competitively inhibiting N-acyl homoserine lactone (AHL) and autoinducing peptide (AIP) based quorum sensing systems.
Pseudomonas aeruginosa
In P. aeruginosa, a notorious opportunistic pathogen, this compound targets the hierarchical Las and Rhl quorum sensing systems. It is believed to act as a competitive antagonist for the LasR and RhlR transcriptional regulators, preventing their activation by their cognate autoinducers, 3-oxo-C12-HSL and C4-HSL, respectively. This disruption leads to a significant downregulation of a wide array of virulence genes.[1]
Staphylococcus aureus
The effect of furanones on S. aureus is more complex. While some natural furanones have been shown to enhance biofilm formation at sub-inhibitory concentrations by repressing the luxS system, other synthetic derivatives exhibit anti-biofilm and anti-virulence properties.[2] The primary QS system in S. aureus is the accessory gene regulator (agr) system, which is a target for QS inhibition. While direct evidence for this compound's interaction with the agr system is still emerging, the downregulation of key virulence factors like alpha-hemolysin (B1172582) suggests an interference with this pathway.[3]
Impact on Virulence Factor Expression
The inhibition of QS by this compound leads to a marked reduction in the expression of numerous virulence factors critical for pathogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on virulence factor expression and biofilm formation in various pathogenic bacteria.
Table 1: Effect of this compound on Gene Expression in P. aeruginosa Biofilms [1][4]
| Gene | Function | This compound (2.5 µg/ml) | This compound (5 µg/ml) |
| lasB | Elastase | Significantly Decreased | Further Decreased |
| rhlA | Rhamnolipid Biosynthesis | Significantly Decreased | Further Decreased |
| phzA2 | Phenazine Biosynthesis | Significantly Decreased | Further Decreased |
| lasI | 3-oxo-C12-HSL Synthase | Significantly Decreased | Further Decreased |
| rhlI | C4-HSL Synthase | Significantly Decreased | Further Decreased |
| pqsR | PQS Receptor | Markedly Decreased | Further Decreased |
| lasR | Las Receptor | Significantly Increased | Further Increased |
| rhlR | Rhl Receptor | Significantly Increased | Further Increased |
Table 2: Effect of this compound on Biofilm Formation
| Bacterium | Assay | Concentration | Inhibition | Reference |
| P. aeruginosa | Crystal Violet | 2.5 µg/ml | Significant | [1] |
| P. aeruginosa | Crystal Violet | 5 µg/ml | Significant | [1] |
| E. coli | CSLM | 60 µg/ml | 55% decrease in thickness | [5] |
Table 3: Effect of a Natural Furanone on E. coli Motility and Biofilm [5]
| Parameter | Furanone Concentration | Effect |
| Swarming Motility | 20 µg/ml | Complete Inhibition |
| Swimming Motility | 20-40 µg/ml | No Inhibition |
| Biofilm Thickness | 60 µg/ml | 55% Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
Protocol:
-
Bacterial Culture: Grow pathogenic bacteria to the desired growth phase (e.g., mid-logarithmic or stationary) in the presence of varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
RNA Extraction: Isolate total RNA from bacterial pellets using a commercial RNA purification kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target virulence genes (e.g., lasB, hla) and a reference gene (e.g., 16S rRNA), and a fluorescent dye such as SYBR Green.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.
Crystal Violet Biofilm Assay
Protocol:
-
Inoculation: Inoculate a 96-well microtiter plate containing fresh growth medium with an overnight culture of the test bacterium. Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely attached bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess crystal violet.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or absolute ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Alpha-Hemolysin (Hla) Activity Assay[6]
Protocol:
-
Preparation of Bacterial Supernatant: Grow S. aureus in the presence and absence of this compound. Centrifuge the cultures and collect the supernatant containing secreted proteins, including Hla.
-
Erythrocyte Preparation: Wash fresh rabbit red blood cells (rRBCs) with PBS until the supernatant is clear. Resuspend the rRBCs in PBS to a final concentration of 2%.
-
Hemolysis Assay: In a 96-well plate, mix the bacterial supernatant with the rRBC suspension.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Quantification: Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released due to hemolysis. A 1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS as a negative control.
Conclusion
This compound demonstrates significant potential as an anti-virulence agent against a range of clinically important pathogenic bacteria. Its ability to disrupt quorum sensing pathways leads to a substantial reduction in the expression of key virulence factors and biofilm formation. This technical guide provides a comprehensive overview of the current knowledge on this compound's activity and offers detailed protocols for its further investigation. As research in this area continues, this compound and similar compounds may pave the way for novel therapeutic strategies to combat bacterial infections in an era of growing antibiotic resistance.
References
- 1. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin [frontiersin.org]
- 4. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. che.psu.edu [che.psu.edu]
Synthetic Furanone C-30: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Furanone C-30, identified as (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, is a halogenated furanone that has garnered significant attention in the scientific community for its potent anti-biofilm and quorum sensing inhibitory activities. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its effects on bacterial signaling, with a focus on the opportunistic pathogen Pseudomonas aeruginosa. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a brominated furanone derivative. Its structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | |
| Synonyms | This compound | |
| CAS Number | 247167-54-0 | [1] |
| Chemical Formula | C₅H₂Br₂O₂ | [1] |
| Molecular Weight | 253.88 g/mol | [1] |
| Appearance | Solid powder | |
| Melting Point | 97-99 °C | |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a well-documented inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression and biofilm formation in many pathogenic bacteria.[1] Its primary target is the opportunistic pathogen Pseudomonas aeruginosa, a major cause of nosocomial infections.
The inhibitory action of this compound is multifaceted, primarily targeting the las and rhl quorum sensing systems of P. aeruginosa. It has been shown to compete with the native N-acyl homoserine lactone (AHL) signal molecules for binding to the transcriptional regulators LasR and RhlR. This binding prevents the activation of these regulators, leading to the downregulation of a suite of virulence genes.
Quantitative Biological Data
| Assay | Organism | Effect | Concentration | Reference |
| Biofilm Inhibition | P. aeruginosa PAO1 | Significant dose-dependent inhibition of biofilm formation. | 2.5 and 5 µg/mL | [2] |
| Biofilm Eradication (MBEC) | P. aeruginosa | 100% inhibition of viable cells at 512 µg/mL and 99.8% decrease at 256 µg/mL. | 256 - 512 µg/mL | |
| Virulence Gene Expression (qRT-PCR) | P. aeruginosa PAO1 | Significant decrease in the expression of lasB, rhlA, phzA2, pqsR, lasI, rhlI, pqsE, and pqsH. Markedly increased expression of lasR and rhlR. | 2.5 and 5 µg/mL | [2] |
| Swarming Motility Inhibition | E. coli | Complete inhibition of swarming motility. | 13 µg/cm² | [3] |
| Bioluminescence Inhibition | Vibrio harveyi BB152 | Inhibition of bioluminescence induction. | Not specified | [4] |
Experimental Protocols
Synthesis of (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone
A referenced method for the synthesis of a similar furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, involves a four-step process.[1] While a detailed, step-by-step protocol for this compound is not available in the provided search results, the synthesis generally proceeds from a commercially available adduct of furan (B31954) and maleic anhydride. A key step in the synthesis is a bromodecarboxylation reaction, which can yield either the (E)- or (Z)-isomer as the major product depending on the specific method used.[4] Purification is typically achieved through column chromatography.[1][3]
Biofilm Inhibition Assay
This protocol is adapted from methodologies used to assess the effect of this compound on P. aeruginosa biofilm formation.[2]
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa PAO1 into Luria-Bertani (LB) medium and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth. Adjust the bacterial concentration to 1.5×10⁸ CFU/mL.
-
Biofilm Growth: Seed the bacterial suspension into a suitable biofilm growth system, such as a 96-well microtiter plate or a flow-through system.
-
Treatment: Add this compound to the growth medium at desired final concentrations (e.g., 2.5 and 5 µg/mL). Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the system under conditions that promote biofilm formation (e.g., 37°C for 24-72 hours).
-
Quantification:
-
Crystal Violet Staining: Gently wash the wells to remove planktonic bacteria. Stain the adherent biofilm with a 0.1% crystal violet solution. After washing and drying, solubilize the bound dye with a suitable solvent (e.g., ethanol (B145695) or acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm biomass.
-
Viability Assay (MTT): After removing planktonic cells, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the wells and incubate. The viable cells will reduce the MTT to a colored formazan (B1609692) product, which can be solubilized and quantified by measuring absorbance.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.
-
Preparation of Inoculum: Prepare a standardized inoculum of P. aeruginosa in a suitable broth medium (e.g., Mueller-Hinton Broth) with a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol describes the methodology to quantify the effect of this compound on the expression of key virulence genes in P. aeruginosa.[2]
-
RNA Extraction: Grow P. aeruginosa biofilms in the presence and absence of this compound as described in the biofilm inhibition assay. Harvest the bacterial cells from the biofilm and extract total RNA using a commercial RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 ratio). Verify RNA integrity by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA as a template, gene-specific primers for the target virulence genes (e.g., lasB, rhlA, phzA2) and a housekeeping gene (e.g., 16S rRNA) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the this compound-treated samples compared to the untreated control, using a method such as the 2-ΔΔCt method.
Signaling Pathway Visualization
The following diagram illustrates the simplified quorum sensing pathway in Pseudomonas aeruginosa and the inhibitory action of this compound.
Caption: P. aeruginosa quorum sensing and this compound inhibition.
Conclusion
Synthetic this compound demonstrates significant potential as an anti-virulence agent, particularly against Pseudomonas aeruginosa. Its ability to disrupt quorum sensing pathways at sub-inhibitory concentrations makes it an attractive candidate for further investigation, both as a standalone therapeutic and in combination with conventional antibiotics. The detailed protocols and data presented in this guide are intended to support and stimulate further research into the promising applications of this compound in combating bacterial infections.
References
- 1. Differential Gene Expression To Investigate the Effect of (5Z)-4-Bromo- 5-(Bromomethylene)-3-Butyl-2(5H)-Furanone on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. che.psu.edu [che.psu.edu]
- 4. researchgate.net [researchgate.net]
Furanone C-30: A Deep Dive into its Antagonistic Interaction with LasR and RhlR Quorum Sensing Receptors
For Immediate Release
This technical guide provides a comprehensive analysis of the interaction between the synthetic quorum sensing inhibitor, Furanone C-30, and the key regulatory receptors, LasR and RhlR, in Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.
Executive Summary
This compound, a brominated furanone derivative, has emerged as a potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) systems. This bacterium, a notorious opportunistic pathogen, relies on the hierarchical Las and Rhl QS systems to regulate its virulence and biofilm formation. This compound disrupts this cell-to-cell communication by targeting the transcriptional regulators LasR and RhlR. Notably, it has been demonstrated that this compound inhibits both receptors, with its action on RhlR being independent of the LasR regulatory cascade.[1][2][3][4] The primary mechanism of action against LasR involves binding to the ligand-binding site, which prevents the protein from achieving a functional conformation and leads to its destabilization.[1][2][3] This guide synthesizes the current understanding of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Quantitative Analysis of this compound Inhibition
The inhibitory effects of this compound on the LasR and RhlR signaling pathways have been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its efficacy.
| Parameter | Receptor | Test System | This compound Concentration | Observed Effect | Reference |
| Inhibition of Reporter Gene Expression | RhlR | P. aeruginosa reporter strain (PAO-JP2 pKD-rhlA) | 3.125–50 µM | Significant decrease in C4-HSL-induced light emission. | [1][4] |
| Inhibition of Reporter Gene Expression | LasR | P. aeruginosa reporter strain | 3.125–50 µM | Significant inhibition of LasR-dependent signaling. | [1] |
| Reduction of LasR Protein Concentration | LasR | E. coli BL21 expressing LasR | 50 µM | Significant decrease in the concentration of soluble LasR protein in the presence of 7.5 μM 3-oxo-C12-HSL. | [4] |
| Inhibition of Biofilm Formation | Not Specified | P. aeruginosa (PAO-1) | 2.5 and 5 µg/ml | Significant, dose-dependent inhibition of biofilm formation. | [5] |
| Downregulation of Virulence Genes | Not Specified | P. aeruginosa (PAO-1) in mature biofilm | 2.5 and 5 µg/ml | Significant decrease in the expression of lasB, rhlA, and phzA2. | [5] |
| Upregulation of Receptor Genes | LasR, RhlR | P. aeruginosa (PAO-1) in mature biofilm | 2.5 and 5 µg/ml | Significant increase in the expression of lasR and rhlR. | [5] |
| Inhibition of Swarming Motility | RhlR | P. aeruginosa (PAO-JP2 pKD-rhlA) | Not Specified | Markedly inhibited swarming motility in the presence of C4-HSL. | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with LasR and RhlR.
Reporter Gene Assays for QS Inhibition
These assays are fundamental for quantifying the inhibitory effect of this compound on the transcriptional activity of LasR and RhlR.
Objective: To measure the reduction in reporter gene expression (e.g., luminescence or β-galactosidase activity) in the presence of this compound.
Methodology:
-
Bacterial Strains: Utilize P. aeruginosa reporter strains. For RhlR activity, a strain like PAO-JP2 (pKD-rhlA) is used, which contains an RhlR-dependent promoter fused to a reporter gene.[1][4] For LasR, a corresponding LasR-dependent reporter strain is employed.
-
Culture Preparation: Grow the reporter strains to a specific optical density (e.g., early exponential phase).
-
Assay Setup: In a multi-well plate, aliquot the bacterial culture.
-
Induction and Inhibition:
-
To the control wells, add the cognate autoinducer (C4-HSL for RhlR, 3-oxo-C12-HSL for LasR) to induce reporter gene expression.
-
To the experimental wells, add the autoinducer along with varying concentrations of this compound (e.g., 3.125–50 µM).[1]
-
Include negative controls with no autoinducer and vehicle controls (e.g., DMSO).
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a defined period.
-
Measurement: Measure the reporter signal (e.g., luminescence using a luminometer or β-galactosidase activity using a colorimetric substrate).
-
Data Analysis: Normalize the reporter signal to bacterial growth (OD600) and calculate the percentage of inhibition relative to the induced control.
LasR Protein Expression and Solubility Assay
This protocol is used to assess the effect of this compound on the stability and solubility of the LasR protein.
Objective: To determine if this compound affects the expression and recovery of soluble LasR protein.
Methodology:
-
Expression System: Use an E. coli expression strain, such as BL21, transformed with a plasmid encoding the LasR protein.[4]
-
Culture and Induction: Grow the E. coli culture to mid-log phase and induce LasR expression (e.g., with IPTG).
-
Treatment: During induction, supplement the cultures with:
-
3-oxo-C12-HSL (e.g., 7.5 µM) to stabilize LasR.
-
3-oxo-C12-HSL and this compound (e.g., 50 µM).
-
This compound alone.
-
A vehicle control (e.g., DMSO).
-
-
Cell Lysis and Fractionation: After a suitable induction period, harvest the cells, lyse them (e.g., by sonication), and separate the soluble fraction from the insoluble fraction by centrifugation.
-
Protein Analysis:
-
Analyze the protein concentration in the soluble fractions.
-
Perform SDS-PAGE to visualize the amount of LasR protein in the soluble fractions from each treatment condition.
-
-
Quantification: Densitometry analysis of the LasR bands on the SDS-PAGE gel can be used to quantify the relative amount of soluble LasR.
Swarming Motility Assay
This assay provides a phenotypic measure of RhlR-dependent function, which is inhibited by this compound.
Objective: To visually assess the impact of this compound on RhlR-controlled swarming motility.
Methodology:
-
Bacterial Strains: Use a P. aeruginosa strain deficient in autoinducer synthesis but capable of responding to exogenous autoinducers, such as PAO-JP2.[1]
-
Media Preparation: Prepare soft agar (B569324) plates (e.g., with 0.5% agar).
-
Inoculation: Inoculate the center of the soft agar plates with a small volume of an overnight culture of the test strain.
-
Treatment:
-
For the positive control, add the RhlR autoinducer, C4-HSL, to the media.
-
For the experimental condition, add both C4-HSL and this compound to the media.
-
Include a negative control with no added autoinducer.
-
-
Incubation: Incubate the plates at 37°C for a period sufficient to observe swarming (e.g., 24-48 hours).
-
Observation: Measure and compare the diameter of the swarming zones across the different conditions.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the Las and Rhl quorum sensing pathways and the points of intervention by this compound.
Caption: Hierarchical Las and Rhl quorum sensing pathways in P. aeruginosa.
Caption: Mechanism of this compound inhibition of LasR and RhlR.
References
- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Antimicrobial Potentiation of Furanone C-30
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Pseudomonas aeruginosa, an opportunistic pathogen notorious for its intrinsic and acquired resistance mechanisms, often relies on quorum sensing (QS) to regulate virulence and biofilm formation. This whitepaper provides a detailed examination of Furanone C-30, a synthetic brominated furanone, and its role as a potent anti-virulence agent. This compound interferes with bacterial communication systems, thereby inhibiting biofilm formation and, most notably, potentiating the efficacy of conventional antibiotics against resistant bacterial strains. This document synthesizes preliminary findings on its mechanism of action, presents quantitative data on its synergistic and anti-biofilm activities, and provides detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field of antimicrobial drug discovery.
Introduction
Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its pathogenicity is largely controlled by a sophisticated cell-to-cell communication network known as quorum sensing (QS).[3][4] The QS system in P. aeruginosa is primarily composed of the las and rhl systems, which work in a hierarchical cascade to regulate the expression of virulence factors and promote the formation of biofilms.[1][5] Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides significant protection against antibiotics and host immune responses.[2][6]
Targeting QS, a strategy known as "anti-virulence therapy," offers a promising alternative to traditional antibiotics.[7] Instead of killing the bacteria, QS inhibitors (QSIs) disrupt their communication, thereby reducing pathogenicity without exerting strong selective pressure for resistance.[3][7] this compound is a synthetic derivative of natural furanones that has emerged as a potent inhibitor of the P. aeruginosa QS system.[3][8] It acts as a structural analogue of the native N-acyl-homoserine lactone (AHL) signaling molecules, competitively inhibiting their receptors.[6] This interference leads to a significant reduction in virulence and an increased susceptibility to conventional antimicrobial agents.
Mechanism of Action: Quorum Sensing Inhibition
This compound primarily targets the LuxR-type transcriptional regulators of the P. aeruginosa QS system: LasR and RhlR.[3][8] Studies suggest that this compound binds to the ligand-binding site of LasR, competing with the natural autoinducer (3-oxo-C12-HSL).[4][8] This binding event fails to induce the necessary conformational changes for protein activation, rendering the LasR protein dysfunctional.[4][8]
Interestingly, this compound also demonstrates inhibitory activity against the RhlR receptor, independent of the LasR system.[3][8] This dual-targeting capability disrupts the entire QS cascade. By inhibiting LasR and RhlR, this compound downregulates the expression of a wide array of QS-controlled genes. This includes genes responsible for producing virulence factors like elastase (lasB), rhamnolipids (rhlA), and pyocyanin (B1662382) (phzA2), as well as genes involved in the synthesis of the AHL signal molecules themselves (lasI, rhlI).[1][5]
The inhibitory effect of this compound on the las system appears to be stronger than its effect on the rhl system.[1][5] Paradoxically, while the expression of virulence and signal synthase genes decreases, the expression of the receptor genes lasR and rhlR has been observed to increase, possibly due to a feedback mechanism in response to the lack of virulence factor generation.[1]
Antimicrobial Potentiation Effects
While this compound exhibits weak or no direct antimicrobial activity on its own, its primary value lies in its ability to potentiate existing antibiotics, particularly against resistant biofilms and MDR strains.[9][10]
Synergy with Conventional Antibiotics
The combination of this compound with certain antibiotics has shown significant synergistic effects. A checkerboard assay demonstrated that this compound dramatically increases the antibacterial activity of colistin (B93849) against colistin-resistant Gram-negative bacteria, including P. aeruginosa, E. coli, and Klebsiella pneumoniae.[9][11] The combination results in a significant decrease in the minimum inhibitory concentration (MIC) of colistin.[9] Similarly, this compound has been shown to potentiate the activity of tobramycin (B1681333) against P. aeruginosa biofilms, although this effect can be lost rapidly under repeated exposure.[12][13]
Table 1: Synergistic Activity of this compound with Colistin against Colistin-Resistant Gram-Negative Bacteria | Bacterial Isolate | Antibiotic MIC (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation | | :--- | :--- | :--- | :--- | :--- | | | Colistin | This compound | Colistin | This compound | | | | P. aeruginosa PA30 | 64 | >50 | 1 | 12.5 | 0.266 | Synergy | | P. aeruginosa PA122 | 128 | >50 | 2 | 12.5 | 0.266 | Synergy | | E. coli EC28 | 64 | >50 | 1 | 12.5 | 0.266 | Synergy | | K. pneumoniae KP16 | 128 | >50 | 1 | 6.25 | 0.133 | Synergy | Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy. Data sourced from Zhang et al., 2021.[9]
Anti-Biofilm Activity
This compound significantly inhibits the formation of P. aeruginosa biofilms in a dose-dependent manner.[1][2] Furthermore, it demonstrates a capacity to eradicate pre-formed, mature biofilms, a critical challenge in treating chronic infections.[9][10] By disrupting the QS system that governs biofilm development, this compound makes the embedded bacteria more susceptible to antibiotic treatment.[14] For example, combining this compound with colistin not only inhibits biofilm formation but also has a destructive effect on mature biofilms.[9]
Table 2: Anti-Biofilm Activity of this compound against P. aeruginosa
| Activity | Concentration (µg/mL) | % Inhibition / Eradication |
|---|---|---|
| Biofilm Inhibition | 512 | 100% |
| 256 | 100% | |
| 128 | 92% | |
| Biofilm Eradication | 512 | 92.9% |
| 256 | 90% | |
| 128 | 83% |
Data sourced from Ates et al., 2023.[2][6]
Impact on Gene Expression
The potentiation effects of this compound are rooted in its ability to alter the genetic expression profile of P. aeruginosa. Treatment with this compound leads to a significant downregulation of key genes associated with virulence and antibiotic resistance.
Table 3: Effect of this compound on the Expression of Key Genes in P. aeruginosa Mature Biofilms
| Gene Category | Gene | Function | Effect of this compound |
|---|---|---|---|
| Virulence Factors | lasB | Elastase production | Significantly Decreased |
| rhlA | Rhamnolipid synthesis | Significantly Decreased | |
| phzA2 | Pyocyanin synthesis | Significantly Decreased | |
| QS Receptors | lasR | Transcriptional regulator | Markedly Increased |
| rhlR | Transcriptional regulator | Markedly Increased | |
| pqsR | PQS system regulator | Significantly Decreased | |
| Signal Synthases | lasI | 3-oxo-C12-HSL synthesis | Significantly Decreased |
| rhlI | C4-HSL synthesis | Significantly Decreased | |
| Resistance | AmpC | β-lactamase | Significantly Decreased |
Data sourced from Ren et al., 2015.[1]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antimicrobial agents.[15]
-
Preparation : Prepare stock solutions of this compound and the desired antibiotic (e.g., colistin) at a concentration at least double the expected MIC.
-
Plate Setup : Dispense 50 µL of Mueller-Hinton broth into each well of a 96-well microtiter plate.
-
Serial Dilutions : Create serial dilutions of the antibiotic along the x-axis (columns) and this compound along the y-axis (rows). The resulting plate will contain a matrix of varying concentration combinations.
-
Inoculum : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation & Incubation : Add 100 µL of the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the drug(s) in a well that shows no visible bacterial growth.
-
FICI Calculation : Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI ≤ 0.5 indicates synergy, > 4.0 indicates antagonism, and > 0.5 to 4.0 indicates an additive or indifferent effect.[15]
Biofilm Inhibition and Eradication Assays
These assays quantify the effect of a compound on biofilm formation and pre-formed biofilms.[2]
-
Minimum Biofilm Inhibitory Concentration (MBIC) Assay :
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add a standardized bacterial culture (~10⁶ CFU/mL) to each well.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash again to remove excess stain and allow the plate to dry.
-
Solubilize the stain with 30% acetic acid or ethanol (B145695) and measure the absorbance (e.g., at 570 nm) to quantify biofilm mass. The MBIC is the lowest concentration that prevents biofilm formation.
-
-
Minimum Biofilm Eradication Concentration (MBEC) Assay :
-
First, form biofilms by incubating a bacterial culture in a 96-well plate for 24-48 hours, as described above.
-
After biofilm formation, remove the planktonic cells and wash the wells.
-
Add fresh media containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash, stain with crystal violet, and quantify the remaining biofilm as in the MBIC assay. The MBEC is the lowest concentration that eradicates the pre-formed biofilm.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to measure changes in the expression of target genes (e.g., lasR, lasB) in response to this compound.[1]
-
Bacterial Culture and Treatment : Grow P. aeruginosa (planktonic or biofilm) to the desired phase and treat with this compound at specified concentrations (e.g., 2.5 and 5 µg/mL) for a set period.
-
RNA Extraction : Harvest bacterial cells and extract total RNA using a commercial RNA isolation kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis : Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR Reaction : Set up the qPCR reaction using the synthesized cDNA as a template, specific primers for target genes (e.g., lasB, rhlA) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis : Run the reaction in a qPCR thermal cycler. Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using a method like the 2-ΔΔCt method, normalizing the expression of target genes to the reference gene.
Challenges and Future Directions
Despite its promise, the application of this compound is not without challenges. A significant concern is the potential for bacteria to develop resistance to its potentiating effects. Studies have shown that after repeated exposure to a combination of this compound and tobramycin, P. aeruginosa can rapidly lose its increased susceptibility.[7][12][13] This is often linked to mutations in genes involved in antibiotic resistance, such as those coding for efflux pumps (mexT).[12][16]
Future research should focus on:
-
Investigating Resistance Mechanisms : Elucidating the precise molecular mechanisms by which bacteria overcome the effects of this compound.
-
Optimizing Combination Therapy : Exploring combinations with other classes of antibiotics and optimizing dosing strategies to minimize the development of resistance.
-
In Vivo Efficacy and Toxicology : Conducting comprehensive in vivo studies in animal models to validate the efficacy and assess the safety and cytotoxicity of this compound combination therapies.[9][11]
-
Structural Analogs : Synthesizing and screening new furanone derivatives to identify compounds with improved potency, a broader spectrum of activity, and a lower propensity for resistance induction.[17]
Conclusion
This compound represents a promising lead compound in the development of anti-virulence therapies designed to combat multidrug-resistant bacteria. By effectively inhibiting the quorum sensing systems of P. aeruginosa, it significantly reduces the expression of virulence factors and disrupts biofilm formation.[1][5] Its most critical function is its ability to potentiate conventional antibiotics, rescuing the activity of drugs like colistin against resistant strains and increasing the susceptibility of entrenched biofilms.[9][14] While the potential for resistance to this potentiation effect requires careful consideration, this compound provides a valuable chemical scaffold and a proof-of-concept for therapies that disarm rather than kill pathogens, offering a vital new direction in the ongoing fight against antimicrobial resistance.
References
- 1. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. The Quorum-Sensing Inhibitor this compound Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. journals.asm.org [journals.asm.org]
- 17. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
Basic research on the solubility and stability of Furanone C-30 in vitro
An In-depth Technical Guide to the In Vitro Solubility and Stability of Furanone C-30
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, focusing on its solubility and stability in in vitro environments. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to inform experimental design and interpretation.
Introduction
This compound is a synthetic brominated furanone that has garnered significant attention as a potent inhibitor of bacterial quorum sensing (QS).[1] By interfering with the signaling pathways that regulate virulence factor expression and biofilm formation in pathogens such as Pseudomonas aeruginosa, this compound presents a promising alternative to traditional antibiotics.[2][3] A thorough understanding of its solubility and stability is paramount for the accurate design and execution of in vitro assays, as well as for the development of potential therapeutic applications.
Physicochemical Properties
Molecular Formula: C₅H₂Br₂O₂
Molecular Weight: 253.88 g/mol
Appearance: White to off-white crystalline powder.
Storage: Recommended storage for the solid compound is at -20°C, where it is reported to be stable for at least two years. Stock solutions in solvents like DMSO should be stored at -80°C and are stable for up to one year.[4]
Solubility of this compound
The solubility of a compound is a critical factor for its biological activity and formulation. The available data on the solubility of this compound is summarized below.
Quantitative Solubility Data
The solubility of this compound has been primarily determined in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
| Solvent | Temperature | Solubility | Reference |
| DMSO | Not Specified | up to 100 mM | |
| DMSO | 25°C | 90 mg/mL | [1] |
| Ether | Not Specified | Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Thermostated shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method.
Workflow for the shake-flask solubility determination method.
Stability of this compound
The stability of this compound in solution is crucial for ensuring the reliability and reproducibility of in vitro experimental results. While specific degradation kinetics for this compound are not extensively published, general considerations for furanone compounds can be applied.
Factors Affecting Stability
-
pH: Furanone compounds can be susceptible to pH-dependent degradation. For instance, the related compound Furaneol is most stable in acidic conditions (pH 3.5-4) and degrades more rapidly at neutral and alkaline pH.
-
Temperature: Elevated temperatures can lead to thermal degradation of furanone structures.
-
Oxidation: The furanone ring can be prone to oxidation, especially in the presence of air.
-
Light: Photodegradation can occur, and it is advisable to protect solutions from light.
Experimental Protocol for In Vitro Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to assess the stability of this compound.
Materials:
-
This compound stock solution
-
Buffers at various pH values (e.g., pH 4, 7.4, 9)
-
Incubators at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different buffers and store them under various temperature and light conditions.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining. This data can be used to calculate the degradation rate and half-life.
General workflow for conducting a stability study of this compound.
Biological Context: Quorum Sensing Inhibition
This compound primarily functions by inhibiting the quorum sensing (QS) systems of bacteria like P. aeruginosa. Specifically, it targets the las and rhl systems.
The las and rhl systems are regulated by the transcriptional regulators LasR and RhlR, respectively. These regulators are activated by their cognate autoinducers, 3-oxo-C12-HSL and C4-HSL. This compound is a structural analog of these autoinducers and acts as a competitive inhibitor, binding to LasR and RhlR.[5] This binding is thought to interfere with the proper folding and stability of the receptor proteins, preventing their dimerization and subsequent binding to promoter DNA.[5] This, in turn, downregulates the expression of a wide range of virulence genes.[2]
Signaling pathway of this compound in P. aeruginosa QS.
Conclusion
This technical guide consolidates the current knowledge on the in vitro solubility and stability of this compound. While readily soluble in DMSO, further investigation into its aqueous solubility is warranted for broader in vitro applications. The provided experimental protocols offer a framework for researchers to determine these key parameters in their specific experimental settings. A comprehensive understanding of these properties is essential for the continued investigation of this compound as a promising anti-virulence agent.
References
- 1. abmole.com [abmole.com]
- 2. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Furanone C-30 Stock Solutions for Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furanone C-30 is a brominated furanone, a synthetic quorum sensing inhibitor that has been shown to modulate bacterial biofilm formation and virulence.[1][2][3] In cell culture experiments, precise and accurate preparation of stock solutions is critical to ensure experimental reproducibility and the validity of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Chemical Properties and Solubility
This compound is a white to off-white crystalline powder.[4] Its solubility is a key factor in the preparation of stock solutions for cell culture applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.[1][5] Due to the hygroscopic nature of DMSO, which can impact solubility, it is crucial to use a fresh, unopened bottle.[5]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 253.88 g/mol | [1] |
| Formula | C₅H₂Br₂O₂ | [1] |
| Purity | ≥97% - ≥98% | [1][4] |
| Solubility in DMSO | Up to 100 mg/mL (393.89 mM) or 100 mM | [1][5] |
| Appearance | White to off-white crystalline powder | [4] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. It is recommended to prepare a highly concentrated stock solution that can be diluted to the final working concentration for cell culture experiments. For cell-based assays, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.[2]
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.39 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of sterile DMSO. To aid dissolution, vortex the solution thoroughly. If necessary, gentle warming and ultrasonic treatment can be applied.[5]
-
Sterilization (Optional but Recommended): If the stock solution is not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | At least 2-3 years | [2][4][6] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [2] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [5] |
Note: Always protect the stock solution from light and moisture.[4][5]
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution of this compound must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Example Dilution:
To prepare a 10 µM working solution from a 100 mM stock:
-
Perform a serial dilution. For instance, first, dilute the 100 mM stock 1:100 in sterile DMSO or cell culture medium to obtain a 1 mM intermediate stock.
-
Then, dilute the 1 mM intermediate stock 1:100 in the final cell culture medium to achieve a 10 µM working concentration.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a simplified representation of its role as a quorum sensing inhibitor.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound as a competitive inhibitor in quorum sensing.
References
Application Notes and Protocols: Furanone C-30 and Antibiotic Synergy Testing Using Checkerboard Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to combat bacterial infections. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. Furanone C-30, a synthetic brominated furanone, has emerged as a potent quorum sensing (QS) inhibitor.[1][2][3][4] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation.[1][3][4] By interfering with QS, this compound can attenuate bacterial pathogenicity and, crucially, potentiate the activity of conventional antibiotics, even against resistant strains.[5][6]
These application notes provide a detailed overview of this compound and a comprehensive protocol for assessing its synergistic effects with antibiotics using the checkerboard assay.
This compound: A Quorum Sensing Inhibitor
This compound is a synthetic derivative of natural furanones and acts as a potent inhibitor of the Pseudomonas aeruginosa QS system.[1][2][3] Its mechanism of action involves competing with the native acyl-homoserine lactone (AHL) signal molecules for binding to QS receptors, such as LasR and RhlR.[1][2][4] This binding disrupts the normal QS cascade, leading to a downregulation of virulence factor expression and biofilm formation.[5][7] Notably, this compound often exhibits minimal direct antimicrobial activity on its own, making it a valuable agent for combination therapy to reduce the selective pressure for resistance development.[5]
Signaling Pathway Disruption by this compound
This compound primarily targets the Las and Rhl quorum sensing systems in P. aeruginosa. The following diagram illustrates the points of intervention.
Caption: this compound inhibits the Las and Rhl quorum sensing systems.
Antibiotic Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically evaluate the interaction between two antimicrobial agents.[8][9] It allows for the determination of whether the combination is synergistic, additive, indifferent, or antagonistic.
Principle
The assay involves a two-dimensional titration of two compounds in a 96-well microtiter plate.[9] One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). Each well, therefore, contains a unique concentration combination of the two agents. After inoculation with a standardized bacterial suspension and incubation, the wells are assessed for microbial growth inhibition. The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and in combination.[9]
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The nature of the interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8][10]
The FICI is calculated as follows:
FICI = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
Interpretation of FICI Values
The calculated FICI value is used to define the nature of the interaction between the two agents.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[8][10][11][12] |
Protocol: Checkerboard Assay for this compound and Antibiotic Synergy
This protocol details the steps for performing a checkerboard assay to evaluate the synergistic activity of this compound and a selected antibiotic against a bacterial strain.
Materials
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (optional, for OD measurements)
-
Sterile pipette tips and reservoirs
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Detailed Steps
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium in appropriate broth to the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[9]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[8][13]
-
-
Preparation of Drug Dilutions:
-
Determine the MIC of this compound and the antibiotic individually for the test organism. This will inform the concentration range to be used in the checkerboard assay.[13]
-
Prepare stock solutions of both agents at a concentration significantly higher than their respective MICs.
-
In a separate 96-well plate or in tubes, prepare serial twofold dilutions of each agent. For the checkerboard plate, you will typically need concentrations ranging from 4x MIC to 1/16x MIC or lower.
-
-
Checkerboard Plate Setup:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.[8]
-
This compound (Agent A) Dilution (Horizontally): In column 1, add 50 µL of the appropriate this compound concentration to rows A through G. Then, add 50 µL of the next serial dilution to column 2 (rows A-G), and so on across the plate to column 10. Column 11 will serve as the antibiotic-only control.[10] Row H will contain the dilutions of this compound alone.[10]
-
Antibiotic (Agent B) Dilution (Vertically): In row A, add 50 µL of the appropriate antibiotic concentration to columns 1 through 10. Then, add 50 µL of the next serial dilution to row B (columns 1-10), and so on down the plate to row G.[10] Column 12 will contain the dilutions of the antibiotic alone.[10]
-
This setup results in a matrix of varying concentrations of both agents.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from Step 1) to each well, except for a sterility control well (which should contain only broth).[8][13] The final volume in each well will be 200 µL.
-
Include a growth control well containing only broth and the bacterial inoculum.
-
Incubate the plate at 35-37°C for 16-24 hours.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. A significant reduction in OD compared to the growth control indicates inhibition.
-
Identify the MIC of each agent alone from the control rows/columns.
-
For each well showing no growth in the combination matrix, calculate the FICI using the formula provided above.
-
The FICI for the combination is the lowest FICI value obtained.
-
Data Presentation: Example of this compound and Colistin (B93849) Synergy
The following table summarizes hypothetical results from a checkerboard assay investigating the synergy between this compound and the antibiotic Colistin against a colistin-resistant strain of P. aeruginosa. A study has shown that the combination of this compound and colistin can have a synergistic effect against colistin-resistant Gram-negative bacteria.[5][6]
| Strain ID | MIC of Colistin (µg/mL) | MIC of this compound (µg/mL) | MIC of Colistin in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation |
| PA-CR1 | 64 | >128 | 4 | 32 | 0.3125 | Synergy |
| PA-CR2 | 128 | >128 | 8 | 32 | 0.3125 | Synergy |
| EC-CR1 | 32 | >128 | 2 | 64 | 0.5625 | Additive |
| KP-CR1 | 64 | >128 | 4 | 16 | 0.1875 | Synergy |
| Table 2: Hypothetical synergy testing results for this compound and Colistin against various colistin-resistant (CR) Gram-negative bacteria. |
Conclusion
This compound represents a promising adjuvant therapy to enhance the efficacy of existing antibiotics against challenging bacterial pathogens. The checkerboard assay is a robust and straightforward method for quantifying the synergistic potential of such combinations in a preclinical setting. The detailed protocol and data interpretation guidelines provided in these application notes are intended to facilitate the exploration of this compound and other QS inhibitors in drug development pipelines, ultimately contributing to the fight against antimicrobial resistance. It is important to note that while promising, resistance to this compound as a potentiator can develop, highlighting the need for further research into optimal combination strategies.[14][15]
References
- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 14. The Quorum-Sensing Inhibitor this compound Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing Furanone C-30's Effect on Bacterial Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanone C-30, a brominated furanone, has emerged as a potent inhibitor of quorum sensing (QS) in various pathogenic bacteria, most notably Pseudomonas aeruginosa.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and motility.[4][5] The interference of this compound with QS systems, particularly the LasR and RhlR receptors in P. aeruginosa, makes it a promising candidate for anti-virulence therapy.[1][2][3][6] This document provides detailed application notes and protocols for assessing the impact of this compound on three key types of bacterial motility: swimming, swarming, and twitching.
Bacterial motility is crucial for pathogenesis, enabling bacteria to disseminate, colonize surfaces, and form biofilms.[7][8] The three primary modes of flagella- and pili-driven movement are:
-
Swimming motility: Individual cell movement in liquid environments, driven by the rotation of flagella.[9][10][11]
-
Swarming motility: A coordinated, multicellular movement across a surface, dependent on flagella and often regulated by QS.[9][12][13]
-
Twitching motility: A form of surface translocation mediated by the extension and retraction of type IV pili.[9][14]
Understanding how this compound affects these motility types can provide valuable insights into its mechanism of action and its potential as an antimicrobial agent.
Data Presentation
The following tables summarize the expected qualitative and quantitative outcomes when assessing the effect of this compound on bacterial motility.
Table 1: Expected Effects of this compound on Bacterial Motility
| Motility Type | Bacterial Strain Example | Expected Effect of this compound | Method of Quantification |
| Swimming | P. aeruginosa PAO1 | Minimal to no direct inhibition (as it's less QS-dependent)[10][11] | Diameter of motility zone in soft agar (B569324) |
| Swarming | P. aeruginosa PAO1 | Significant inhibition[1][15] | Area or diameter of the swarm colony |
| Twitching | P. aeruginosa PAO1 | Potential inhibition (as it can be QS-influenced) | Diameter of the twitching zone at the agar-plastic interface |
Table 2: Example Quantitative Data for Swarming Motility Inhibition by this compound
| This compound Concentration (µM) | Average Swarm Diameter (mm) ± SD (n=3) | Percent Inhibition (%) |
| 0 (Control) | 45 ± 3 | 0 |
| 10 | 32 ± 2.5 | 28.9 |
| 25 | 18 ± 2 | 60.0 |
| 50 | 5 ± 1 | 88.9 |
Note: These are representative data. Actual results may vary depending on the bacterial strain, experimental conditions, and specific protocol used.
Signaling Pathways and Experimental Workflows
This compound Interference with Quorum Sensing and Motility
This compound primarily targets the Las and Rhl quorum-sensing systems in P. aeruginosa. It acts as a competitive inhibitor for the binding of N-acyl-homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators, LasR and RhlR.[1][6][16] The disruption of these QS circuits leads to the downregulation of numerous genes, including those involved in virulence factor production and swarming motility.[16]
Caption: this compound inhibits LasR and RhlR, disrupting QS signaling.
General Workflow for Assessing Bacterial Motility
The following diagram outlines the general experimental workflow for assessing the effect of this compound on bacterial motility.
Caption: General workflow for motility assays with this compound.
Experimental Protocols
Swimming Motility Assay
This assay assesses the movement of individual bacteria in a low-viscosity medium.[10][11]
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
Swim agar plates (e.g., 1% tryptone, 0.5% NaCl, 0.3% agar)[9][13]
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile toothpicks or pipette tips
-
Incubator
Protocol:
-
Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.[12]
-
Plate Preparation: Prepare swim agar medium and autoclave. Cool to 50-55°C.[13] Add this compound to the molten agar at desired final concentrations (e.g., 0, 10, 25, 50 µM). Also, prepare a solvent control plate. Pour 20-25 mL of the agar into sterile Petri dishes and let them solidify.[13]
-
Inoculation: Using a sterile toothpick or pipette tip, gently touch the overnight culture and then stab the center of the swim agar plate, being careful not to reach the bottom of the plate.[11]
-
Incubation: Incubate the plates upright at 30-37°C for 16-24 hours.[11]
-
Data Collection: Measure the diameter of the circular zone of bacterial growth. A larger diameter indicates greater swimming motility. Compare the diameters of the zones for different this compound concentrations to the control.
Swarming Motility Assay
This assay evaluates the coordinated movement of a bacterial population across a semi-solid surface.[12][13]
Materials:
-
Bacterial strain of interest
-
LB broth
-
Swarm agar plates (e.g., 0.5% agar, with specific nutrients like 0.5% glucose)[13][15]
-
This compound stock solution
-
Sterile pipette tips
-
Incubator
Protocol:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in LB broth at 37°C with shaking. Subculture (1:100 dilution) into fresh LB broth and grow to an OD600 of ~0.5-0.6.[13]
-
Plate Preparation: Prepare swarm agar medium and autoclave. After cooling to 50-55°C, add this compound to the desired final concentrations and any necessary supplements (e.g., glucose).[13] Pour the plates and allow them to dry for a specific period (e.g., 1-2 hours in a laminar flow hood) to ensure a suitable surface for swarming.[17][18]
-
Inoculation: Spot 2-5 µL of the mid-log phase culture onto the center of the swarm agar plates.[12][15] Allow the inoculum to absorb into the agar before moving the plates.
-
Incubation: Incubate the plates at 30-37°C for 18-48 hours. The plates should be incubated in a single layer to ensure consistent humidity.[13][18]
-
Data Collection: Observe the formation of dendritic patterns characteristic of swarming. Measure the area or the longest diameter of the swarm colony. Calculate the percent inhibition relative to the control.
Twitching Motility Assay
This assay assesses surface motility mediated by type IV pili, typically observed at the interface between the agar and a solid surface.[14][19]
Materials:
-
Bacterial strain of interest
-
LB broth and LB agar (1-1.5% agar)
-
This compound stock solution
-
Sterile toothpicks
-
Incubator
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Culture Preparation: Grow an overnight culture of the bacterial strain in LB broth at 37°C.
-
Plate Preparation: Prepare LB agar plates containing the desired concentrations of this compound.
-
Inoculation: Using a sterile toothpick, stab-inoculate the bacterial culture through the agar to the bottom of the Petri dish.[19]
-
Incubation: Incubate the plates at 37°C for 24-72 hours.
-
Data Collection: After incubation, carefully remove the agar. The zone of twitching motility will appear as a thin film of cells on the plastic surface of the Petri dish. Stain the film with crystal violet for a few minutes, then gently rinse with water and allow it to dry. The diameter of the stained zone at the point of inoculation can be measured.
Bacterial Flagellar Regulation
The synthesis and function of flagella are tightly regulated through a hierarchical gene expression cascade.[20] In many Gram-negative bacteria, a master regulator controls the expression of genes responsible for the hook-basal body complex, and a sigma factor then activates the expression of genes for filament synthesis and motor proteins.[20][21]
Caption: Hierarchical regulation of flagellar gene expression in bacteria.
Conclusion
The protocols outlined in this document provide a framework for the systematic evaluation of this compound's impact on bacterial motility. By employing these standardized assays, researchers can generate reproducible and quantifiable data to elucidate the anti-motility and anti-virulence properties of this promising quorum sensing inhibitor. Such studies are crucial for the continued development of novel therapeutic strategies to combat bacterial infections.
References
- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quorum sensing - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Motility Control as a Possible Link Between Quorum Sensing to Surface Attachment in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 11. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swarming Assay for Visualizing Bacterial Surface Motility [jove.com]
- 13. Swarming Motility Assays in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motility assay: twitching motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. labtestsguide.com [labtestsguide.com]
Application Notes and Protocols for Measuring Furanone C-30 Activity Using Bioluminescence Reporter Strains
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, such as biofilm formation and virulence factor expression, based on population density.[1][2] This process is mediated by signaling molecules called autoinducers.[3] Disrupting QS pathways is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance.[4][5] Furanone C-30, a synthetic brominated furanone, is a well-documented quorum sensing inhibitor (QSI) that demonstrates potent activity against pathogens like Pseudomonas aeruginosa.[4][6]
Bioluminescence reporter strains are invaluable tools for screening and characterizing QSIs. These engineered strains contain a reporter gene cassette, typically the luxCDABE operon, fused to a QS-controlled promoter.[7] Inhibition of the QS pathway by a compound like this compound results in a quantifiable decrease in light production, providing a sensitive and high-throughput method to measure its activity.[7] This document provides detailed protocols and data for utilizing P. aeruginosa bioluminescence reporter strains to measure the inhibitory effects of this compound on the LasR and RhlR quorum sensing systems.
Signaling Pathways and Mechanism of Action
In Pseudomonas aeruginosa, the QS network is hierarchically organized with the las and rhl systems being central.[6] The LasR protein, activated by its cognate autoinducer 3-oxo-C12-HSL, controls the expression of virulence factors and activates the rhl system. The RhlR protein, in turn, is activated by C4-HSL and regulates another set of virulence genes.[7] this compound acts as an antagonist, likely by binding to the LasR and RhlR receptors and rendering them dysfunctional, thereby inhibiting the transcription of QS-regulated genes.[4][5] Studies show that this compound can inhibit both LasR and RhlR, with evidence suggesting it can inhibit RhlR independently of LasR.[4][7]
Experimental Protocols
Protocol 1: Bioluminescence Inhibition Assay in P. aeruginosa Reporter Strains
This protocol details the measurement of this compound's inhibitory activity on the LasR and RhlR QS systems using engineered P. aeruginosa reporter strains.[7] The strains PAO-JP2 (pKD201-lasI) and PAO-JP2 (pKD-rhlA) contain the luxCDABE operon fused to the lasI and rhlA promoters, respectively.[7]
A. Materials and Reagents
-
Bacterial Strains:
-
P. aeruginosa PAO-JP2 (pKD201-lasI) - for LasR inhibition assay.
-
P. aeruginosa PAO-JP2 (pKD-rhlA) - for RhlR inhibition assay.
-
-
Compounds:
-
This compound (dissolved in DMSO).
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) for PAO-JP2 (pKD201-lasI).
-
N-butanoyl-L-homoserine lactone (C4-HSL) for PAO-JP2 (pKD-rhlA).
-
-
Media and Plates:
-
Luria-Bertani (LB) broth.
-
White, opaque, 96-well microtiter plates.
-
-
Equipment:
-
Microplate reader capable of measuring luminescence (e.g., at 490 nm).
-
Incubator with shaking capability (set to 37°C).
-
Spectrophotometer for measuring optical density (OD) at 600 nm.
-
B. Experimental Procedure
-
Culture Preparation: Inoculate the P. aeruginosa reporter strains into LB broth and grow overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight cultures in fresh LB broth to a starting optical density (OD₆₀₀) of 0.015.[7]
-
Plate Setup: In a white, opaque 96-well microtiter plate, combine the following components in each well for a final volume of 100 µL:[7]
-
80 µL of the standardized bacterial culture.
-
10 µL of this compound solution to achieve final concentrations ranging from 3.125 µM to 50 µM. Use DMSO as a vehicle control.
-
10 µL of the appropriate autoinducer:
-
-
Incubation: Incubate the plate at 37°C for 18 hours with continuous shaking in a microplate reader.[7]
-
Measurement: Measure bioluminescence (at 490 nm) and OD₆₀₀ at 10-minute intervals throughout the incubation period.[7]
-
Data Analysis: Express luminescence as Relative Luminescence Units (RLU). The percent inhibition can be calculated relative to the control (autoinducer only, no this compound). It is crucial to monitor OD₆₀₀ to ensure that this compound concentrations used do not inhibit bacterial growth, as concentrations up to 50 µM have been shown to have no observable effect on growth.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on quorum sensing systems as measured by bioluminescence and gene expression analysis.
Table 1: Inhibition of LasR and RhlR Activity by this compound
This table shows the dose-dependent inhibition of LasR and RhlR reporter strain bioluminescence by this compound. Data is adapted from studies using P. aeruginosa PAO-JP2 reporter strains.[7]
| This compound Conc. (µM) | Target System | Approximate % Inhibition (Relative to Control) |
| 3.125 | RhlR | ~25% |
| 6.25 | RhlR | ~40% |
| 12.5 | RhlR | ~60% |
| 25 | RhlR | ~75% |
| 50 | RhlR | ~85% |
| 3.125 | LasR | Not Significant |
| 6.25 | LasR | ~20% |
| 12.5 | LasR | ~50% |
| 25 | LasR | ~70% |
| 50 | LasR | ~80% |
Table 2: Effect of this compound on QS-Related Gene Expression in P. aeruginosa PAO-1
This table presents the impact of this compound on the expression of various QS genes in mature biofilms of P. aeruginosa PAO-1, as determined by RT-PCR.[8][9] Note the contrasting effect on receptor genes (lasR, rhlR) versus synthase and virulence genes.
| Gene | Function | This compound Conc. | Change in Expression |
| lasI | 3-oxo-C12-HSL synthase | 2.5 & 5 µg/mL | Significantly Decreased |
| rhlI | C4-HSL synthase | 2.5 & 5 µg/mL | Significantly Decreased |
| lasR | QS receptor | 2.5 & 5 µg/mL | Significantly Increased |
| rhlR | QS receptor | 2.5 & 5 µg/mL | Significantly Increased |
| pqsR | PQS system receptor | 2.5 & 5 µg/mL | Markedly Decreased |
| lasB | Elastase (virulence) | 2.5 & 5 µg/mL | Significantly Decreased |
| rhlA | Rhamnolipid synthesis (virulence) | 2.5 & 5 µg/mL | Significantly Decreased |
The upregulation of lasR and rhlR expression in the presence of this compound, while counterintuitive, may suggest a compensatory feedback mechanism by the bacteria in response to the functional inhibition of the receptor proteins.[8] However, the significant decrease in the expression of synthase genes (lasI, rhlI) and key virulence genes (lasB, rhlA) confirms the overall inhibitory effect of this compound on the QS network.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 3. The Vibrio harveyi master quorum-sensing regulator, LuxR, a TetR-type protein is both an activator and a repressor: DNA recognition and binding specificity at target promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Furanone C-30 biofilm inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Furanone C-30 in biofilm inhibition assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in biofilm inhibition?
This compound is a synthetic halogenated furanone that acts as a quorum sensing (QS) inhibitor.[1] It structurally mimics the native N-acyl-homoserine lactone (AHL) signaling molecules used by many bacteria, such as Pseudomonas aeruginosa, to regulate gene expression in a population-density-dependent manner.[2][3] this compound competes with AHLs for binding to transcriptional regulators, most notably LasR and RhlR in P. aeruginosa.[2][4][5] This binding interferes with the proper folding and activation of these regulators, leading to the downregulation of genes responsible for virulence factor production and biofilm formation.[4][6]
Q2: At what concentration should I use this compound?
The effective concentration of this compound is dependent on the bacterial species, strain, and specific assay conditions. However, studies have shown significant biofilm inhibition in P. aeruginosa at concentrations ranging from 2.5 µg/mL to 50 µM.[4][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Notably, this compound has been shown to inhibit biofilm formation without affecting bacterial growth at certain concentrations.[4][8]
Q3: My this compound solution is not working. How should I prepare and store it?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for long-term use (up to one month) or -80°C for extended periods (up to six months).[9] When preparing working solutions, dilute the DMSO stock in your culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects bacterial growth or biofilm formation (typically ≤ 0.5%). Always include a solvent control (medium with the same concentration of DMSO) in your experiments.
Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results in biofilm assays can arise from several factors:
-
Bacterial Culture Age and Density: The physiological state of the bacteria at the start of the assay is critical. Always use a fresh overnight culture diluted to a standardized optical density (e.g., OD600 of 0.05-0.1) to ensure a consistent starting inoculum.
-
Media Composition: Variations in media components can affect bacterial growth and biofilm formation. Use a consistent, high-quality growth medium for all experiments.
-
Incubation Conditions: Temperature, aeration (static vs. shaking), and incubation time can significantly impact biofilm development. Maintain consistent incubation parameters.
-
Plate Type: The surface properties of microtiter plates can influence bacterial attachment. Use plates from the same manufacturer and lot number for a given set of experiments. Polystyrene plates are commonly used for biofilm assays.
-
Washing Steps: Inconsistent washing techniques during crystal violet or other staining procedures can lead to variability. Be gentle to avoid dislodging the biofilm, but thorough enough to remove all planktonic cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No biofilm formation in the positive control. | 1. Bacterial strain is a poor biofilm former. 2. Inappropriate growth medium or incubation conditions. 3. Contamination of the bacterial culture. | 1. Confirm the biofilm-forming capability of your strain. 2. Optimize growth medium, temperature, and incubation time. Some strains require specific supplements or conditions. 3. Streak the culture on an agar (B569324) plate to check for purity. |
| High variability between replicate wells. | 1. Inaccurate pipetting of bacterial culture or this compound. 2. Uneven temperature distribution in the incubator. 3. Inconsistent washing of wells. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Use a calibrated incubator and avoid placing plates on the edges. 3. Standardize the washing procedure (e.g., number of washes, volume of washing solution, and force of dispensing). |
| This compound shows no inhibitory effect. | 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. The bacterial strain may be resistant or have a different QS system. | 1. Perform a dose-response curve to determine the effective concentration. 2. Prepare fresh stock solutions of this compound. 3. Verify the QS system of your bacterial strain. Consider that resistance to this compound can develop.[10] |
| Inhibition of bacterial growth at the tested this compound concentration. | The concentration of this compound is too high and is exerting a bactericidal or bacteriostatic effect. | Perform a minimum inhibitory concentration (MIC) assay to determine the highest concentration of this compound that does not affect bacterial growth. Use concentrations below the MIC for your biofilm inhibition assays. |
Quantitative Data Summary
Table 1: Effect of this compound on Biofilm Formation in P. aeruginosa
| This compound Concentration | Biofilm Inhibition (%) | Reference |
| 2.5 µg/mL | Significant decrease in biofilm | [5][6][11] |
| 5 µg/mL | Further significant decrease in biofilm | [5][6][11] |
| 256 µg/mL | 100% | [2] |
| 512 µg/mL | 100% | [2] |
Table 2: Effect of this compound on Quorum Sensing Gene Expression in P. aeruginosa Biofilms
| Gene | Function | Effect of this compound (2.5 and 5 µg/mL) | Reference |
| lasI, rhlI | AHL synthase | Significantly decreased | [5][6][11] |
| lasR, rhlR | Transcriptional regulator | Markedly increased | [5][6][11] |
| lasB, rhlA, phzA2 | Virulence factors | Significantly decreased | [5][6][11] |
| pqsE, pqsH | PQS signaling | Significantly decreased | [5][6][11] |
Experimental Protocols
Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)
This method quantifies the total biofilm biomass.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Tryptic Soy Broth or LB Broth).
-
Incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in a fresh medium to a starting OD600 of 0.05-0.1.
-
-
Assay Setup:
-
In a 96-well flat-bottom polystyrene microtiter plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of this compound stock solution (at 10x the final desired concentration) to the test wells.
-
Add 20 µL of the solvent (e.g., DMSO) to the control wells.
-
Include wells with sterile medium only as a negative control.
-
-
Incubation:
-
Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.
-
-
Staining and Quantification:
-
Carefully discard the culture medium from each well.
-
Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550-595 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for this compound Biofilm Inhibition Assay.
Caption: this compound Inhibition of Quorum Sensing.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the quorum sensing inhibitor this compound to interfere with biofilm formation by Streptococcus mutans and its luxS mutant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation and stability issues of Furanone C-30 in experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Furanone C-30, focusing on its stability and potential degradation issues in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a synthetic brominated furanone that acts as a potent inhibitor of bacterial quorum sensing (QS).[1][2][3] It is primarily used in microbiological research to study the role of quorum sensing in bacterial virulence, biofilm formation, and antibiotic resistance, particularly in pathogens like Pseudomonas aeruginosa.[2][4]
Q2: What is the mechanism of action of this compound?
This compound interferes with bacterial communication by competitively inhibiting the binding of N-acyl-homoserine lactone (AHL) signaling molecules to their cognate LuxR-type receptors.[2][5] Specifically, in P. aeruginosa, it has been shown to inhibit both the LasR and RhlR receptors, which are key regulators of virulence factor expression and biofilm formation.[2][5][6] This inhibition is thought to occur at a post-transcriptional level, potentially by destabilizing the receptor proteins.[2][7]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and also in ether.[1][8] It is sparingly soluble in water.[3] For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1]
Q4: Is this compound toxic to bacterial or eukaryotic cells?
At concentrations typically used for quorum sensing inhibition (e.g., up to 50 µM), this compound has been shown to have no significant effect on the growth of P. aeruginosa.[2] However, some studies have noted that halogenated furanones can exhibit toxicity to eukaryotic cells at higher concentrations. One study found that this compound at 50 μg/ml did not show additional toxicity to RAW264.7 murine macrophage cells.[10] Researchers should always perform their own cytotoxicity assays for their specific cell lines and experimental conditions.
Troubleshooting Guide: Degradation and Stability Issues
Q5: My this compound solution seems to have lost its activity. What could be the cause?
Loss of this compound activity is a common issue and is often related to its degradation in aqueous experimental media. Halogenated furanones are known to be unstable in aqueous solutions, and their stability is influenced by several factors.[11] The primary causes of degradation are hydrolysis, photodegradation, and thermal decomposition.[1] It is also possible that the bacteria in your experiment have developed resistance, as has been observed in some studies.[2][12]
Q6: How do pH, temperature, and light affect the stability of this compound?
While specific degradation kinetics for this compound are not extensively published, the stability of halogenated furanones is generally affected by:
-
pH: Furanones can undergo hydrolysis, a process that is often catalyzed by acidic or basic conditions. The furanone ring can be opened under non-neutral pH.[1]
-
Temperature: Elevated temperatures, such as the 37°C used for bacterial incubation, can accelerate the rate of degradation.[1]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[1]
Q7: I am observing inconsistent results in my experiments. Could this be related to this compound degradation?
Inconsistent results are a strong indicator of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in its inhibitory effects. This is particularly relevant for longer-term experiments, such as biofilm formation assays that can run for 24 hours or more.[2][12]
Q8: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh working solutions: Prepare your working dilutions of this compound in your experimental medium immediately before use from a frozen DMSO stock.[1]
-
Control for pH: If your experimental medium allows, consider buffering it to a neutral or slightly acidic pH, as extreme pH values can accelerate hydrolysis.
-
Protect from light: Conduct your experiments in the dark or in amber-colored plates/tubes to prevent photodegradation.[9]
-
Use appropriate controls: Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and consider a time-course experiment to assess the stability of this compound under your specific experimental conditions.
-
Consider the experimental timeframe: Be aware that in longer experiments, the concentration of active this compound may decrease over time.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂O₂ | [1] |
| Molecular Weight | 253.88 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble to 100 mM in DMSO, soluble in ether | [1][8] |
| Water Solubility | Slightly soluble (6.3 g/L at 25 °C) | |
| Melting Point | 97-99 °C | |
| CAS Number | 247167-54-0 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Shelf Life | Reference |
| Powder | N/A | -20°C | Up to 3 years | [9] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |
Table 3: Factors Influencing the Stability of Halogenated Furanones in Experimental Media
| Factor | Effect on Stability | Recommendations for Mitigation | Reference |
| pH | Degradation (hydrolysis) is accelerated under acidic or basic conditions. | Maintain a pH as close to neutral as possible. | [1] |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare working solutions immediately before use; for long incubations, consider the potential for degradation. | [1] |
| Light | Exposure to light, especially UV, can cause photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. | [1][9] |
| Aqueous Media | Halogenated furanones are generally unstable in aqueous solutions. | Minimize the time this compound is in aqueous media before and during the experiment. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, prepare a 100 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 25.39 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: General Protocol for a Quorum Sensing Inhibition Assay
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Bacterial culture (P. aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
Sterile 96-well plates (amber-colored or protected from light)
-
Plate reader for measuring optical density and/or a specific reporter signal
-
-
Procedure:
-
Grow an overnight culture of P. aeruginosa in the appropriate medium.
-
The next day, dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh, pre-warmed medium.
-
Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). It is crucial to prepare these working solutions immediately before adding them to the assay plate.
-
Add the diluted bacterial culture to the wells of the 96-well plate.
-
Add the this compound working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate at 37°C with shaking for the desired period (e.g., 18-24 hours). Ensure the plate is protected from light.
-
After incubation, measure the bacterial growth (OD₆₀₀) and the quorum sensing-dependent phenotype (e.g., fluorescence from a GFP reporter, pyocyanin (B1662382) production, or elastase activity).
-
Normalize the quorum sensing phenotype to bacterial growth to ensure that the observed inhibition is not due to bacteriostatic or bactericidal effects.
-
Mandatory Visualizations
Caption: this compound inhibits P. aeruginosa quorum sensing.
Caption: Workflow for a this compound quorum sensing inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Quorum-Sensing Inhibitor this compound Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Furanone C-30 in research
Welcome to the technical support center for Furanone C-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a synthetic brominated furanone that acts as a potent inhibitor of bacterial quorum sensing (QS), primarily in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] It structurally mimics N-acyl-homoserine lactone (AHL) signaling molecules, allowing it to competitively bind to and inhibit the activity of LuxR-type transcriptional regulators, specifically LasR and RhlR.[1][2][3] This inhibition occurs at the post-transcriptional level and disrupts the expression of numerous virulence factors and biofilm formation without directly inhibiting bacterial growth.[1][4]
Q2: I am using this compound in a eukaryotic cell co-culture model. What are the potential off-target effects I should be aware of?
A2: While this compound is primarily studied for its effects on bacteria, any small molecule has the potential for off-target effects in eukaryotic systems. Currently, there is limited specific data on the off-target profile of this compound in mammalian cells. However, one study indicated that this compound at 50 μg/ml did not cause additional toxicity to RAW264.7 macrophage cells.[5][6] Researchers should proactively assess potential off-target effects, such as unintended interactions with kinases, transcription factors, or other cellular proteins.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to the compound's stability and solubility. This compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[7] Ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts. Precipitation of the compound upon dilution into aqueous buffers can also lead to variability. It is crucial to ensure complete dissolution and consider the stability of the compound under your specific experimental conditions, including temperature and light exposure.
Q4: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
A4: To confirm on-target activity, especially in bacterial studies, you can use a combination of approaches:
-
Genetic Complementation: Use bacterial strains with mutations in the known targets (e.g., lasR or rhlR mutants). This compound should have a diminished or no effect on the phenotype in these mutant strains.
-
Orthogonal Controls: Use a structurally different quorum sensing inhibitor that targets the same pathway. If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Direct Target Engagement: Employ biophysical assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets within the cell.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity in Eukaryotic Cells
-
Potential Cause: Off-target effects or compound degradation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity occurs. Use the lowest effective concentration for your experiments.
-
Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to quantify the toxic effects of this compound on your specific cell line. A study on RAW264.7 cells showed no additional toxicity at 50 μg/ml.[6][8]
-
Control Compound: Include a vehicle control (e.g., DMSO) at the same concentration used for this compound to rule out solvent toxicity.
-
Compound Integrity: Assess the purity and stability of your this compound stock solution, as degradation products could be toxic.
-
Issue 2: Discrepancy Between Published and Observed Inhibitory Concentrations
-
Potential Cause: Differences in experimental conditions.
-
Troubleshooting Steps:
-
Assay Conditions: Be aware that the inhibitory concentration of this compound can be influenced by the specific bacterial strain, growth medium, and incubation time.
-
Biofilm vs. Planktonic Cells: The concentration required to inhibit biofilm formation may be different from that needed to affect planktonic cells.
-
Compound Availability: In complex media or in the presence of serum, the effective concentration of this compound may be reduced due to protein binding.
-
Data Summary
Table 1: In Vitro Activity of this compound against P. aeruginosa
| Parameter | Organism/System | Concentration | Effect | Reference |
| Biofilm Inhibition | P. aeruginosa PAO1 | 2.5 µg/ml | Significant inhibition of biofilm formation | [4] |
| Biofilm Inhibition | P. aeruginosa PAO1 | 5 µg/ml | Further significant inhibition of biofilm formation | [4] |
| Biofilm Eradication | P. aeruginosa | 256 µg/mL | 90% eradication | [9] |
| Biofilm Eradication | P. aeruginosa | 512 µg/mL | 92.9% eradication | [9] |
| Virulence Gene Expression (lasB, rhlA, phzA2) | P. aeruginosa PAO1 in mature biofilm | 2.5 µg/ml | Significant decrease | [4] |
| Virulence Gene Expression (lasB, rhlA, phzA2) | P. aeruginosa PAO1 in mature biofilm | 5 µg/ml | Further significant decrease | [4] |
| QS Receptor Gene Expression (lasR, rhlR) | P. aeruginosa PAO1 in mature biofilm | 2.5 µg/ml & 5 µg/ml | Markedly increased expression | [4] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration | Result | Reference |
| RAW264.7 (macrophage) | Cytotoxicity Assay | 50 µg/ml | No additional toxicity observed | [6][8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general framework to verify the binding of this compound to its putative targets (e.g., LasR, RhlR in bacteria, or potential off-targets in eukaryotic cells).
-
Objective: To determine if this compound binds to and stabilizes its target protein in a cellular environment.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (bacterial or eukaryotic) to the desired density. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a no-heat control.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles, sonication).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 2: Kinase Profiling to Identify Off-Target Effects
This protocol provides a general method to screen this compound against a panel of kinases to identify potential off-target interactions in eukaryotic cells.
-
Objective: To assess the selectivity of this compound by screening its activity against a broad range of kinases.
-
Methodology:
-
Kinase Panel: Utilize a commercial kinase profiling service or a in-house panel of purified kinases.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a kinase reaction buffer.
-
Inhibition Assay: Add the serially diluted this compound or DMSO control to the kinase reactions.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve. Significant inhibition of any kinase would indicate a potential off-target effect.
-
Visualizations
Caption: this compound inhibits quorum sensing in P. aeruginosa.
Caption: A general workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the loss of Furanone C-30 efficacy in long-term experiments
Welcome to the technical support center for Furanone C-30. This guide is designed for researchers, scientists, and drug development professionals to help ensure the consistent efficacy of this compound in long-term experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to maintain the stability and activity of this potent quorum sensing inhibitor.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I'm observing a gradual or sudden loss of this compound activity in my multi-day experiment. What could be the cause?
A1: Loss of activity during long-term experiments is a common issue and can be attributed to several factors:
-
Chemical Instability: Halogenated furanones can be unstable in aqueous solutions, with stability being dependent on pH and temperature.[1][2] The lactone ring, a core feature of the furanone structure, is susceptible to hydrolysis, which would inactivate the compound. This degradation can be accelerated by factors present in typical culture media.
-
Interaction with Media Components: Components in your culture medium, such as serum proteins, can bind to this compound, reducing its effective concentration.[3] Other components might chemically react with and degrade the compound.
-
Cellular Metabolism: If you are working with cell cultures, the cells themselves may metabolize this compound over time, leading to a decrease in its concentration.
-
Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., culture plates, tubes), lowering the concentration available in the medium.[3]
-
Development of Bacterial Resistance: In long-term experiments with bacteria, there is a possibility of resistance development. Studies have shown that the efficacy of this compound in combination with antibiotics can decrease after repeated exposure cycles due to mutations in the target bacteria.[4]
Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results often stem from variability in compound handling and experimental setup. To improve reproducibility:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using previously prepared and stored aqueous solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Control Experimental Conditions: Ensure that the pH, temperature, and composition of your culture medium are consistent across all experiments.
-
Use Consistent Cell Passages: When working with cell lines, use cells within a narrow passage number range, as cellular characteristics and metabolic activity can change over time.[5]
-
Verify Compound Integrity: If inconsistency persists, consider verifying the concentration and purity of your this compound solution at the start of your experiment using an analytical method like HPLC.[5][6]
Q3: I'm observing higher-than-expected cytotoxicity in my cell-based assays. Is this related to this compound degradation?
A3: It is possible. While some halogenated furanones have inherent toxicity to eukaryotic cells, unexpected cytotoxicity could be due to the formation of a toxic degradation product.[2]
-
Test for Degradant Toxicity: To investigate this, you can pre-incubate this compound in your complete culture medium at 37°C for the duration of your experiment. Then, use this "aged" medium on your cells to see if it exhibits higher cytotoxicity compared to medium with freshly added this compound.
-
Analyze for Degradation Products: Use an analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the aged medium for the presence of new peaks that could represent degradation products.[5]
-
Check for Precipitation: High concentrations of this compound might precipitate out of the solution, especially after the addition of aqueous media to a DMSO stock. Visually inspect your culture wells for any signs of precipitation. These precipitates can cause non-specific cytotoxicity.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical for maintaining the long-term efficacy of this compound. Recommendations are summarized in the table below.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[7] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: How stable is this compound in aqueous culture media?
Q4: Do I need to protect this compound from light?
A4: Yes, it is recommended to protect this compound solutions from light, especially during long-term storage and experiments, to prevent potential photodegradation.[8] Storing stock solutions in amber vials is a good practice.
Q5: How does this compound inhibit quorum sensing?
A5: this compound acts as a competitive inhibitor of N-acyl-homoserine lactone (AHL) signaling molecules. In bacteria like Pseudomonas aeruginosa, it primarily targets the LasR and RhlR transcriptional regulators.[9][10] By binding to these receptors, this compound prevents them from adopting an active conformation, leading to their destabilization and potential degradation by cellular proteases.[11][12] This blocks the expression of downstream virulence genes responsible for biofilm formation and toxin production.
Data Presentation: Storage and Stability Summary
The following table summarizes the key storage and stability information for this compound.
| Parameter | Recommendation | Citation(s) |
| Storage (Solid Powder) | Store at -20°C for up to 3 years. | [13] |
| Storage (Stock in DMSO) | Store in single-use aliquots. Stable for up to 1 year at -80°C or 1 month at -20°C. Protect from moisture and light. | [8] |
| Recommended Solvent | DMSO. Soluble up to 100 mM. | [7] |
| Aqueous Stability | Limited. Degradation is dependent on pH, temperature, and media components. For long-term experiments, consider replenishing the compound or verifying its stability. | [1][2] |
| Freeze-Thaw Cycles | Avoid repeated cycles as they can lead to degradation. | [5] |
Experimental Protocols
Protocol: HPLC-Based Assay for this compound Stability in Culture Medium
This protocol provides a method to determine the chemical stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound over time in a chosen culture medium at 37°C.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or vials
-
CO2 incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Methodology:
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Medium Solution: Pre-warm your complete culture medium to 37°C. Spike the medium with the this compound stock solution to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is also consistent with your experiments.
-
Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile, low-binding tubes, one for each time point.
-
Immediately process the first sample (T=0 ). This will serve as your 100% reference.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for analysis.
-
-
Sample Processing:
-
To stop degradation and precipitate proteins, add 2-3 volumes of cold acetonitrile to the medium sample. For example, to a 100 µL sample, add 300 µL of cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid, if needed).
-
This compound contains a chromophore, so UV detection (e.g., at 290 nm) should be feasible.
-
Inject a standard of this compound to determine its retention time.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
-
Plot the percentage remaining vs. time to visualize the degradation curve and estimate the compound's half-life under your conditions.
-
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits P. aeruginosa quorum sensing.
Experimental Workflow
Caption: Workflow for assessing this compound stability in media.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Quorum-Sensing Inhibitor this compound Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | TargetMol [targetmol.com]
Addressing challenges in dissolving and maintaining Furanone C-30 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and maintaining the solubility of Furanone C-30. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound, also known as (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, is a synthetic brominated furanone. It is widely recognized as a potent inhibitor of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression in pathogens like Pseudomonas aeruginosa. Due to its halogen content and molecular structure, it is a moderately lipophilic compound with limited aqueous solubility.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | |
| Molecular Formula | C₅H₂Br₂O₂ | |
| Molecular Weight | 253.88 g/mol | |
| CAS Number | 247167-54-0 | |
| Appearance | Not specified, but furanones are typically liquids or low-melting solids. | |
| Purity | ≥98% |
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in polar aprotic organic solvents. The most commonly used solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | Soluble up to 100 mM | |
| Ether | 70 mg/mL | |
| Water | Low solubility |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage are critical for maintaining the stability and activity of this compound. Stock solutions are typically prepared in anhydrous DMSO. For long-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Long-Term Storage (Powder): Store the solid compound at -20°C, protected from light and moisture. It is stable for at least two years under these conditions.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C. Solutions stored at -80°C are reported to be stable for up to one year.
Q4: I've prepared a stock solution in DMSO, but it precipitates when added to my aqueous culture medium. Why is this happening?
A4: This is a common issue known as solvent-exchange precipitation. This compound is highly soluble in DMSO but has poor solubility in water. When the concentrated DMSO stock is diluted into an aqueous medium, the compound is suddenly in a poor solvent, causing it to fall out of solution. The final concentration of DMSO may not be sufficient to keep the this compound dissolved, especially at higher final concentrations of the compound.
Troubleshooting Guide: Precipitation Issues
Q5: My this compound precipitated immediately upon dilution into my aqueous buffer. What steps can I take to prevent this?
A5: Immediate precipitation is often due to localized high concentrations of the compound before it can be adequately dispersed.
-
Issue: Inadequate Mixing: Adding the stock solution too quickly without sufficient agitation.
-
Solution: Add the DMSO stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps to prevent the formation of insoluble aggregates.
-
-
Issue: Temperature Shock: Mixing solutions that are at significantly different temperatures.
-
Solution: Ensure both the stock solution and the culture medium are at the same temperature before mixing. If the medium is at 37°C, allow the frozen stock solution to warm to room temperature first.
-
-
Issue: High Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells.
-
Solution: Always aim for the lowest possible final DMSO concentration, ideally below 0.5% and never exceeding 1%. Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Q6: I observed a precipitate forming in my cell culture plate over time during incubation. What are the potential causes and solutions?
A6: Delayed precipitation can be caused by several factors related to the culture conditions and the compound's stability.
-
Issue: Exceeding Maximum Solubility: The final concentration of this compound in the medium is above its solubility limit.
-
Solution: Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. You may need to lower the working concentration for your experiments.
-
-
Issue: pH Shift in Medium: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a compound.
-
Solution: Ensure your medium is adequately buffered. For example, using a medium containing HEPES can help maintain a stable pH. Also, verify that the CO₂ level in your incubator is correctly calibrated for the bicarbonate concentration in your medium.
-
-
Issue: Interaction with Media Components: this compound may interact with salts or bind to proteins in serum-containing media, forming insoluble complexes.
-
Solution: If using serum, try reducing the serum concentration or switching to a serum-free medium if compatible with your cell line.
-
-
Issue: Compound Instability: The compound may degrade over long incubation periods at 37°C, forming less soluble byproducts.
-
Solution: For long-term experiments, consider refreshing the medium with a freshly prepared this compound solution at regular intervals.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the final working concentration for experiments.
Materials:
-
This compound (solid powder, MW: 253.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
-
Sterile syringe and 0.22 µm syringe filter
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need 25.39 mg of this compound.
-
Calculation: 0.1 mol/L * 0.001 L * 253.88 g/mol = 0.02539 g = 25.39 mg
-
-
Weighing: Carefully weigh out 25.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial weighing was not performed in a sterile environment.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected aliquots. Store the aliquots at -20°C or -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
Mandatory Visualizations
The following diagrams illustrate a logical troubleshooting workflow for solubility issues and the proposed mechanism of action for this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: this compound inhibits quorum sensing by blocking the LasR receptor.
Refining experimental design for studying Furanone C-30 in complex media
For researchers and drug development professionals investigating the potential of Furanone C-30, this guide offers solutions to common challenges encountered when working with this quorum sensing inhibitor in complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic brominated furanone that acts as a potent inhibitor of bacterial quorum sensing (QS).[1][2][3] It structurally mimics the native N-acyl-homoserine lactone (AHL) signaling molecules used by many bacteria to coordinate group behaviors.[2] The primary targets in Pseudomonas aeruginosa are the LasR and RhlR transcriptional regulators.[1][3] By binding to these receptors, this compound competitively inhibits their interaction with AHLs, leading to the downregulation of a wide array of virulence factors and biofilm formation.[4][5]
Q2: At what concentrations is this compound typically effective without inhibiting bacterial growth?
A2: this compound is valued for its ability to attenuate virulence without exerting selective pressure on bacterial growth.[6] Effective concentrations for inhibiting quorum sensing and biofilm formation in Pseudomonas aeruginosa are typically in the low micromolar range. Studies have demonstrated significant inhibitory effects at concentrations ranging from 2.5 µg/ml to 50 µM.[1][4] It has been shown that concentrations up to 50 µM have no observable impact on bacterial growth.[1][7]
Q3: What is the solubility of this compound and what is the recommended solvent?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to a concentration of 100 mM. For experimental use, it is typically dissolved in DMSO to create a stock solution, which is then diluted into the culture medium to the desired final concentration.
Q4: Can bacteria develop resistance to this compound?
A4: While quorum sensing inhibitors are thought to impose less selective pressure than traditional bactericidal antibiotics, studies have shown that bacteria can develop reduced susceptibility to this compound. For instance, prolonged exposure of P. aeruginosa biofilms to a combination of this compound and tobramycin (B1681333) led to a decrease in the efficacy of the combination treatment. This was associated with mutations in genes like mexT, fusA1, and parS, which are known to be involved in antibiotic resistance.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of quorum sensing. | 1. Degradation of this compound: The compound may be unstable in the specific complex medium or under the experimental conditions. 2. Binding to media components: Proteins or other molecules in complex media (e.g., serum, sputum components) may sequester this compound, reducing its effective concentration. 3. Incorrect final concentration: Errors in dilution from the stock solution. | 1. Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in the aqueous medium before the experiment starts. 2. Consider using a defined minimal medium as a control to confirm the compound's activity. If using complex media is necessary, you may need to empirically determine a higher effective concentration. 3. Double-check all calculations for dilution. Prepare a fresh stock solution if necessary. |
| Observed inhibition of bacterial growth. | 1. This compound concentration is too high: Although generally non-bactericidal at effective QS-inhibitory concentrations, very high concentrations may impact growth. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture volume. | 1. Perform a dose-response curve to determine the minimum inhibitory concentration (MIC) in your specific strain and medium. Use concentrations well below the MIC for QS inhibition studies. 2. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤1% v/v for DMSO).[7] Include a solvent-only control in your experiments. |
| Variability in biofilm inhibition results. | 1. Inconsistent biofilm formation: The baseline biofilm formation of the bacterial strain may be variable. 2. Timing of this compound addition: The effect of this compound can differ depending on whether it is added at the start of biofilm formation or to a pre-formed biofilm. 3. Assay sensitivity: The method used to quantify biofilm (e.g., crystal violet staining) may have high background or variability. | 1. Standardize all aspects of the biofilm culture, including inoculum size, media volume, and incubation time. 2. Clearly define the experimental question: are you studying prevention of attachment or disruption of a mature biofilm? Add this compound accordingly. 3. Optimize the biofilm quantification assay. Ensure thorough washing steps to remove planktonic cells. Consider alternative methods like confocal microscopy for more detailed analysis. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Biofilm Inhibition
| Organism | Medium | This compound Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa PAO-1 | - | 2.5 µg/ml | Significant decrease in virulence gene expression in mature biofilm | [4] |
| Pseudomonas aeruginosa PAO-1 | - | 5 µg/ml | Further significant decrease in virulence gene expression | [4] |
| Streptococcus mutans | - | 2.0 µg/ml | 42.7% decrease in biofilm formation | [9] |
| Streptococcus mutans | - | 4.0 µg/ml | 61.5% decrease in biofilm formation | [9] |
Table 2: Impact of this compound on Quorum Sensing Reporter Strains
| Reporter Strain | Reporter System | This compound Concentration | % Inhibition (relative to control) | Reference |
| PAO-JP2 (pKD-rhlA) | RhlR-dependent bioluminescence | 3.125 µM | ~25% | [1] |
| PAO-JP2 (pKD-rhlA) | RhlR-dependent bioluminescence | 6.25 µM | ~40% | [1] |
| PAO-JP2 (pKD-rhlA) | RhlR-dependent bioluminescence | 12.5 µM | ~60% | [1] |
| PAO-JP2 (pKD-rhlA) | RhlR-dependent bioluminescence | 25 µM | ~75% | [1] |
| PAO-JP2 (pKD-rhlA) | RhlR-dependent bioluminescence | 50 µM | ~85% | [1] |
| PAO-JP2 (pKD201-lasI) | LasR-dependent bioluminescence | 3.125 µM | ~40% | [1] |
| PAO-JP2 (pKD201-lasI) | LasR-dependent bioluminescence | 6.25 µM | ~55% | [1] |
| PAO-JP2 (pKD201-lasI) | LasR-dependent bioluminescence | 12.5 µM | ~70% | [1] |
| PAO-JP2 (pKD201-lasI) | LasR-dependent bioluminescence | 25 µM | ~80% | [1] |
| PAO-JP2 (pKD201-lasI) | LasR-dependent bioluminescence | 50 µM | ~90% | [1] |
Experimental Protocols
Protocol 1: Bioluminescence Assay for Quorum Sensing Inhibition
This protocol is adapted from studies using P. aeruginosa reporter strains to quantify the inhibition of LasR and RhlR activity.[1]
-
Bacterial Culture Preparation: Inoculate a single colony of the reporter strain (e.g., PAO-JP2 carrying a las- or rhl-based reporter plasmid) into Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking.
-
Preparation of Assay Plate:
-
In a white, opaque 96-well microtiter plate, add the necessary components to each well. This will include the bacterial culture diluted to a starting OD600 of ~0.02, the appropriate autoinducer (e.g., 100 nM 3-oxo-C12-HSL for LasR or 10 µM C4-HSL for RhlR), and the desired final concentrations of this compound (e.g., ranging from 3.125 to 50 µM).
-
Include a positive control (bacteria + autoinducer, no C-30) and a negative control (bacteria only). Ensure the final volume in each well is the same.
-
-
Incubation and Measurement:
-
Place the microtiter plate in a plate reader capable of measuring luminescence.
-
Incubate at 37°C with continuous shaking for 18-24 hours.
-
Measure luminescence (e.g., at 490 nm) and optical density (OD600) at regular intervals (e.g., every 10-30 minutes).
-
-
Data Analysis:
-
Normalize the luminescence values to the bacterial growth (luminescence/OD600) to account for any minor effects on growth.
-
Calculate the percentage of inhibition by comparing the normalized luminescence of the C-30 treated wells to the positive control.
-
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol describes a standard method to quantify the effect of this compound on biofilm formation.[4][9]
-
Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa PAO-1) in a suitable medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized concentration (e.g., 1:100 dilution).
-
Assay Setup:
-
In a 96-well polystyrene microtiter plate, add 100 µl of the diluted bacterial culture to each well.
-
Add 100 µl of medium containing twice the desired final concentration of this compound. This will result in the target concentration in a final volume of 200 µl.
-
Include a vehicle control (with the same concentration of DMSO as the treated wells) and a media-only blank control.
-
-
Biofilm Growth: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.
-
Quantification:
-
Carefully discard the culture medium from the wells.
-
Gently wash the wells three times with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µl of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells again with PBS until the washing solution is clear.
-
Add 200 µl of 30% (v/v) acetic acid or 95% ethanol (B145695) to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of 590-595 nm using a plate reader.
-
-
Data Analysis: Subtract the absorbance of the media-only blank from all other readings. Calculate the percentage of biofilm inhibition relative to the vehicle control.
Visualizations
Caption: this compound competitively inhibits quorum sensing in P. aeruginosa.
Caption: Workflow for quantifying biofilm inhibition using the crystal violet method.
References
- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Managing variability in Furanone C-30's anti-biofilm activity across bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furanone C-30 and its anti-biofilm properties. The information is designed to help address the common challenge of variability in this compound's efficacy across different bacterial strains.
Troubleshooting Guides
Issue: Inconsistent Anti-Biofilm Activity of this compound
Researchers may observe that this compound effectively inhibits biofilm formation in some bacterial strains but shows reduced or no activity in others. This section provides a systematic approach to troubleshooting this issue.
1. Confirm the Quorum Sensing (QS) System of Your Bacterial Strain
This compound primarily targets LuxI/LuxR-type quorum sensing systems, which are common in Gram-negative bacteria and utilize N-acyl-homoserine lactones (AHLs) as signaling molecules.[1][2] Its efficacy will likely be diminished in bacteria that use different QS systems.
-
Gram-negative bacteria with LuxI/LuxR homologs (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii): this compound is expected to be most active against these bacteria.[3][4][5][6][7]
-
Gram-positive bacteria (e.g., Staphylococcus aureus): These bacteria typically use peptide-based QS systems. At sub-inhibitory concentrations, some furanones have been observed to paradoxically increase biofilm formation in staphylococci by repressing the luxS QS system.[8][9]
2. Assess for Potential Resistance Mechanisms
Even in susceptible species, individual strains may exhibit resistance to this compound.
-
Efflux Pumps: Overexpression of efflux pumps, such as MexAB-OprM in P. aeruginosa, can actively remove this compound from the bacterial cell, reducing its intracellular concentration and thereby its anti-biofilm effect.
-
Target Site Mutations: Although less commonly reported for QS inhibitors, mutations in the target proteins (e.g., LasR, RhlR) could potentially alter the binding affinity of this compound.
3. Optimize this compound Concentration
The anti-biofilm activity of this compound is dose-dependent.[10][11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain.
-
Minimum Biofilm Inhibitory Concentration (MBIC): This is the lowest concentration of this compound that results in a significant inhibition of biofilm formation.
-
Sub-inhibitory Concentrations: Be aware that for some bacteria, particularly Gram-positives, sub-inhibitory concentrations may have unintended effects, such as the enhancement of biofilm formation.[8][9]
4. Consider Combination Therapy
This compound has been shown to act synergistically with conventional antibiotics, enhancing their efficacy and in some cases, rescuing resistance.[13]
-
Increased Antibiotic Susceptibility: this compound can disrupt the protective biofilm matrix, making the embedded bacteria more susceptible to antibiotics like tobramycin (B1681333) and colistin (B93849).[14]
-
Overcoming Resistance: In colistin-resistant Gram-negative bacteria, the combination of this compound and colistin has demonstrated a significant increase in antibacterial and anti-biofilm activity.[13]
Quantitative Data Summary
The following table summarizes the observed anti-biofilm activity of furanones against various bacterial strains. Note that the specific furanone compound and experimental conditions may vary between studies.
| Bacterial Strain | Furanone Compound | Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | This compound | 128 µg/mL | 92% biofilm inhibition | [10] |
| 256 µg/mL | 100% biofilm inhibition | [10] | ||
| 512 µg/mL | 100% biofilm inhibition | [10] | ||
| Escherichia coli | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | 60 µg/mL | 55% decrease in biofilm thickness | [15] |
| Staphylococcus aureus | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | 1.25 - 20 µM (sub-inhibitory) | Enhanced biofilm formation | [8][9] |
| Klebsiella pneumoniae | 3-methyl-2(5H)-furanone | 15 µg/mL | 67.38% biofilm inhibition | [16] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of this compound required to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Appropriate growth medium
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Adjust the bacterial culture to the desired concentration (e.g., 1 x 10^6 CFU/mL) in the growth medium.
-
Add 100 µL of the bacterial suspension to each well containing the this compound dilutions. Include positive controls (bacteria without this compound) and negative controls (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.
-
After incubation, carefully discard the planktonic culture and gently wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Biofilm Viability Assay (MTT Assay)
This protocol assesses the viability of cells within the biofilm after treatment with this compound.
Materials:
-
Pre-formed biofilms in a 96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Prepare mature biofilms in a 96-well plate as described in the MBIC protocol (steps 2-4).
-
Remove the planktonic culture and wash the wells with PBS.
-
Add fresh medium containing different concentrations of this compound to the wells.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Remove the treatment medium and wash the wells with PBS.
-
Add MTT solution to each well and incubate in the dark under appropriate conditions.
-
After incubation, remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm. A decrease in absorbance indicates a reduction in cell viability.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more effective against Pseudomonas aeruginosa than Staphylococcus aureus?
A1: The primary reason for this difference in efficacy lies in their distinct quorum sensing (QS) systems. P. aeruginosa utilizes a LuxI/LuxR-type QS system that relies on N-acyl-homoserine lactone (AHL) signaling molecules. This compound is a structural analog of AHLs and can competitively inhibit the AHL receptor proteins, LasR and RhlR, thereby disrupting the QS cascade and inhibiting biofilm formation.[1][2] In contrast, S. aureus primarily uses a peptide-based QS system (the agr system). Furthermore, at sub-inhibitory concentrations, some furanones have been shown to repress the luxS QS system in staphylococci, which can paradoxically lead to an increase in biofilm formation.[8][9]
Q2: I'm observing high variability in this compound's anti-biofilm activity even among different clinical isolates of the same bacterial species. What could be the cause?
A2: This is a common observation and can be attributed to strain-specific differences. Potential reasons include:
-
Differential expression of efflux pumps: Some clinical isolates may have higher expression levels of efflux pumps that can expel this compound, leading to reduced efficacy.
-
Genetic variations in QS regulatory genes: Mutations in the genes encoding the target QS receptors (e.g., lasR, rhlR) could alter their binding affinity for this compound.
-
Complexity of the biofilm matrix: The composition of the extracellular polymeric substance (EPS) matrix can vary between strains, potentially affecting the penetration of this compound into the biofilm.
Q3: Can this compound be used as a standalone treatment for biofilm-related infections?
A3: While this compound shows promising anti-biofilm activity, its primary role is often seen as an anti-virulence agent rather than a bactericidal one. It disrupts cell-cell communication and biofilm formation but may not directly kill the bacteria. Therefore, it is often more effective when used in combination with traditional antibiotics.[13] This combination can enhance the susceptibility of biofilm-embedded bacteria to the antibiotic and may help in overcoming antibiotic resistance.[14]
Q4: Are there any known issues of resistance development to this compound?
A4: While QS inhibitors are thought to impose less selective pressure for resistance development compared to bactericidal antibiotics, resistance to this compound has been observed. Studies have shown that prolonged exposure can lead to the selection of resistant mutants, for example, through the overexpression of efflux pumps.
Visualizations
Caption: this compound competitively inhibits AHL binding to the LuxR receptor.
Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).
Caption: Factors influencing the variability of this compound's anti-biofilm activity.
References
- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The abaI/abaR Quorum Sensing System Effects on Pathogenicity in Acinetobacter baumannii [frontiersin.org]
- 4. Quorum-sensing system in Acinetobacter baumannii: a potential target for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quorum Sensing as a Target for Controlling Surface Associated Motility and Biofilm Formation in Acinetobacter baumannii ATCC® 17978TM [frontiersin.org]
- 8. Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furanone at subinhibitory concentrations enhances staphylococcal biofilm formation by luxS repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. che.psu.edu [che.psu.edu]
- 16. The Search for Natural Inhibitors of Biofilm Formation and the Activity of the Autoinductor C6-AHL in Klebsiella pneumoniae ATCC 13884 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furanone C-30 and Furanone C-56 as Quorum Sensing Inhibitors
In the landscape of antimicrobial drug development, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising anti-virulence strategy. This approach aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development. Among the most studied quorum sensing inhibitors (QSIs) are brominated furanones, synthetic analogues of natural compounds produced by the marine alga Delisea pulchra. This guide provides a detailed comparative analysis of two prominent synthetic furanones, C-30 and C-56, for researchers, scientists, and drug development professionals.
Introduction to Furanone C-30 and Furanone C-56
This compound, chemically known as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, and Furanone C-56 are structurally similar compounds that have demonstrated significant inhibitory effects on the QS systems of various pathogenic bacteria, most notably Pseudomonas aeruginosa.[1] This opportunistic human pathogen utilizes multiple QS systems—primarily the las, rhl, and pqs systems—to regulate the expression of virulence factors and biofilm formation.[1][2][3] Both C-30 and C-56 are recognized for their ability to interfere with these signaling pathways, making them valuable tools for studying QS and potential therapeutic leads.[1][2]
Mechanism of Action: Targeting Key QS Regulators
The primary mechanism by which this compound and C-56 inhibit quorum sensing in P. aeruginosa is by antagonizing the LasR and RhlR transcriptional regulators.[2][4][5] These proteins are central to the las and rhl QS systems, respectively.
This compound has been shown to bind to the ligand-binding site of LasR, competing with the native N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) signal molecule.[4][5] This binding, however, does not induce the necessary conformational changes for the protein to function correctly, rendering it dysfunctional.[4][5] Studies indicate that C-30's inhibitory effect is likely at the post-transcriptional level, interfering with the activation of QS regulators.[2][6] Interestingly, while C-30 leads to a decrease in the expression of QS-regulated genes like lasB, rhlA, and phzA2, it has been observed to cause an increase in the expression of the lasR and rhlR receptor genes themselves.[2][7] Furthermore, research suggests that this compound can also inhibit the RhlR system independently of its effect on LasR, indicating a more complex mechanism of action than previously understood.[4][5][8]
Furanone C-56 is also known to target the las and rhl systems.[2] While detailed molecular interaction studies are more abundant for C-30, C-56 is reported to function as an acyl-HSL antagonist, interfering with QS-regulated gene expression in a manner similar to C-30.[9] In vivo studies have demonstrated that both compounds can inhibit the expression of a lasR-PlasB-gfp reporter in a dose-dependent manner.[9][10]
The following diagram illustrates the hierarchical quorum sensing pathways in P. aeruginosa and the points of inhibition by this compound and C-56.
Comparative Performance: Biofilm Inhibition and Virulence Factor Reduction
Both this compound and C-56 have demonstrated efficacy in inhibiting key phenotypes associated with bacterial virulence. The following tables summarize the available quantitative data for a direct comparison.
Table 1: Inhibition of Biofilm Formation
| Compound | Organism | Assay | Concentration | % Inhibition | Reference |
| This compound | P. aeruginosa PAO-1 | Crystal Violet | 2.5 µg/mL | Significant | [2] |
| P. aeruginosa PAO-1 | Crystal Violet | 5 µg/mL | Significant (dose-dependent) | [2] | |
| P. aeruginosa PA14 | Crystal Violet | 25 µM | ~90% | [1] | |
| P. aeruginosa PA14 | Crystal Violet | 50 µM | ~90% | [1] | |
| P. aeruginosa clinical isolates | Crystal Violet | 50 µM | 30-75% | [1] | |
| Furanone C-56 | P. aeruginosa | Not specified | Not specified | Reduces biofilm formation | [1] |
Note: Direct quantitative comparison for Furanone C-56 on biofilm inhibition is less frequently reported in the provided literature, though its activity is confirmed.
Table 2: Inhibition of Virulence Factor Production
| Compound | Virulence Factor | Organism | Concentration | % Inhibition | Reference |
| This compound | Elastase (lasB) | P. aeruginosa PAO-1 | 2.5 µg/mL | Significant decrease in gene expression | [2] |
| Elastase (lasB) | P. aeruginosa PAO-1 | 5 µg/mL | Further decrease in gene expression | [2] | |
| Pyocyanin (B1662382) | P. aeruginosa PA14 & clinical isolates | 25-50 µM | 20-100% (variable by strain) | [1] | |
| Rhamnolipid (rhlA) | P. aeruginosa PAO-1 | 2.5 µg/mL | Significant decrease in gene expression | [2] | |
| Rhamnolipid (rhlA) | P. aeruginosa PAO-1 | 5 µg/mL | Further decrease in gene expression | [2] | |
| Furanone C-56 | LasR-dependent gene expression | P. aeruginosa PAO1 (in vivo) | 17 µg/g (mouse weight) | Significant | [9][10] |
Note: While both compounds are effective, in vivo studies suggest that this compound may be a more efficient QS inhibitor than C-56.[9][10] For instance, a significantly lower dose of C-30 (1-2 µg/g) was needed to achieve significant inhibition of a QS reporter in mice compared to C-56 (17 µg/g).[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate furanone activity.
Biofilm Inhibition Assay (Crystal Violet Method)
This high-throughput method quantifies the initial formation of biofilms in microtiter plates.[11]
-
Preparation: An overnight culture of the bacterial strain (e.g., P. aeruginosa) is diluted in a suitable growth medium.
-
Treatment: In a 96-well plate, the bacterial suspension is added to wells containing various concentrations of the furanone compounds. Control wells with solvent are also prepared.
-
Incubation: The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Staining: Non-adherent bacteria are removed by washing the wells. The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: After washing away excess stain, the bound crystal violet is solubilized (e.g., with 30% acetic acid), and the absorbance is measured (typically at 550-595 nm) to quantify the biofilm biomass.[11]
The following diagram outlines the workflow for the crystal violet biofilm inhibition assay.
Reporter Gene Assay for Quorum Sensing Inhibition
Reporter strains are engineered to produce a measurable signal (e.g., fluorescence or luminescence) in response to QS activation. These are powerful tools for screening QSIs.
-
Reporter Strain: An E. coli or P. aeruginosa strain is used which contains a plasmid with a QS-regulated promoter (e.g., lasB promoter) fused to a reporter gene (e.g., gfp for Green Fluorescent Protein or lux for luciferase).[12][13][14]
-
Induction: The reporter strain is grown in the presence of the specific autoinducer molecule (e.g., 3-oxo-C12-HSL) to induce the expression of the reporter gene.
-
Inhibition: The assay is run with and without the addition of various concentrations of the furanone inhibitors.
-
Measurement: The reporter signal (fluorescence or luminescence) is measured. A reduction in the signal in the presence of the furanone indicates inhibition of the QS system.[8]
Virulence Factor Production Assays (e.g., Pyocyanin Assay for P. aeruginosa)
This type of assay directly measures the production of a specific QS-controlled virulence factor.
-
Culturing: P. aeruginosa is grown in a suitable medium (e.g., LB broth) with varying concentrations of the furanone compounds for 18-24 hours.[11]
-
Extraction: The culture is centrifuged, and pyocyanin is extracted from the supernatant using chloroform (B151607).
-
Re-extraction: The pyocyanin is then re-extracted from the chloroform phase into an acidic aqueous solution (0.2 M HCl), which turns pink.[11]
-
Quantification: The absorbance of the pink solution is measured at 520 nm to determine the amount of pyocyanin produced.[11]
Conclusion
Both this compound and Furanone C-56 are potent inhibitors of quorum sensing in Pseudomonas aeruginosa, primarily by antagonizing the LasR and RhlR regulatory proteins. The available evidence suggests that while both compounds effectively reduce biofilm formation and the production of virulence factors, this compound may be more potent, particularly in in vivo settings.[9] Their ability to disrupt bacterial communication without directly killing the bacteria makes them valuable research tools and promising candidates for the development of novel anti-virulence therapies that may circumvent the challenge of antibiotic resistance. Further head-to-head comparative studies under identical experimental conditions would be beneficial to fully elucidate the relative potencies and specific molecular interactions of these two important quorum sensing inhibitors.
References
- 1. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
Furanone C-30 Versus Natural Quorum Sensing Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of alternative therapeutic strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation. This guide provides a detailed comparison of the synthetic quorum sensing inhibitor (QSI), Furanone C-30, with a selection of well-characterized natural QSIs. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for potential anti-virulence therapies.
Overview of this compound and Natural Quorum Sensing Inhibitors
This compound is a synthetic, brominated furanone compound that acts as a potent inhibitor of quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[1] Its structure mimics the native N-acyl-homoserine lactone (AHL) signaling molecules, allowing it to competitively bind to and antagonize QS receptors such as LasR and RhlR.[1] This interference disrupts the expression of a wide range of virulence factors and inhibits the formation of biofilms, which are notoriously resistant to conventional antibiotics.
Natural Quorum Sensing Inhibitors are a diverse group of compounds derived from plants, fungi, and marine organisms. These natural products have evolved to modulate microbial behavior and offer a rich source of potential anti-virulence agents. Their mechanisms of action are varied and can include:
-
Competitive inhibition of QS receptors.
-
Inhibition of AHL synthase enzymes , thereby blocking the production of signaling molecules.
-
Degradation of AHL signaling molecules .
This guide will focus on a selection of natural QSIs for which quantitative data against P. aeruginosa is available, allowing for a comparative analysis with this compound.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data on the efficacy of this compound and various natural QSIs in inhibiting key virulence phenotypes in Pseudomonas aeruginosa. It is important to note that direct head-to-head comparisons across all compounds under identical experimental conditions are limited. Therefore, data from multiple studies are presented, and readers are encouraged to consult the original publications for detailed methodologies.
Table 1: Inhibition of Biofilm Formation
| Compound | Source | Bacterial Strain | Concentration | % Biofilm Inhibition | Reference |
| This compound | Synthetic | P. aeruginosa PAO1 | 2.5 µg/mL | Significant inhibition | [2] |
| P. aeruginosa | 128 µg/mL | 92% | [3] | ||
| P. aeruginosa | 256 µg/mL | 100% | [3] | ||
| P. aeruginosa | 512 µg/mL | 100% | [3] | ||
| Ellagic Acid | Plant-derived | P. aeruginosa | 256 µg/mL | 34.6% | [3] |
| P. aeruginosa | 512 µg/mL | 41.6% | [3] | ||
| Trans-cinnamaldehyde | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | Significant reduction | |
| Ajoene | Plant-derived (Garlic) | P. aeruginosa PAO1 | - | Significant reduction in biofilm viability with tobramycin | [4] |
| Curcumin (B1669340) | Plant-derived (Turmeric) | P. aeruginosa PAO1 | 200 mg/mL | 78.35% | [5] |
| Baicalin | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | Dose-dependent inhibition | [6] |
| Vanillin | Plant-derived | P. aeruginosa PAO1 | 250 µg/mL | Significant inhibition | [7] |
Table 2: Inhibition of Pyocyanin (B1662382) Production
| Compound | Source | Bacterial Strain | Concentration | % Pyocyanin Inhibition | Reference |
| This compound | Synthetic | P. aeruginosa PA14 | 50 µM | ~50% | [1] |
| Trans-cinnamaldehyde | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | 32% | |
| Salicylic Acid | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | 64% | |
| Ajoene | Plant-derived (Garlic) | P. aeruginosa PAO1 | - | Significant reduction | [4] |
| Curcumin | Plant-derived (Turmeric) | P. aeruginosa PAO1 | 200 mg/mL | 84.30% | [5] |
| Baicalin | Plant-derived | P. aeruginosa PAO1 | 128 µg/mL | Significant reduction | [8] |
| Vanillin | Plant-derived | P. aeruginosa PAO1 | - | Significant inhibition | [9] |
Table 3: Inhibition of Elastase Activity
| Compound | Source | Bacterial Strain | Concentration | % Elastase Inhibition | Reference |
| This compound | Synthetic | P. aeruginosa PAO1 | - | Significant reduction | [2] |
| Trans-cinnamaldehyde | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | 22% | |
| Salicylic Acid | Plant-derived | P. aeruginosa PAO1 | Sub-MIC | - | |
| Ajoene | Plant-derived (Garlic) | P. aeruginosa PAO1 | - | Significant reduction | |
| Baicalin | Plant-derived | P. aeruginosa PAO1 | 128 µg/mL | Significant reduction | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate a key quorum sensing pathway in P. aeruginosa and a general workflow for assessing quorum sensing inhibition.
Figure 1. Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of this compound and natural QSIs.
Figure 2. A generalized experimental workflow for screening and quantifying the activity of quorum sensing inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a widely used method for quantifying biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth)
-
Quorum sensing inhibitor (this compound or natural compound) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate liquid medium at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Treatment: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the desired concentrations of the QSI to the wells. Include a solvent control (the solvent used to dissolve the QSI) and a no-treatment control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (non-adherent) bacteria from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be careful not to disturb the attached biofilm. After the final wash, invert the plate and tap it firmly on a paper towel to remove any remaining liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Discard the crystal violet solution. Wash the wells three times with 200 µL of sterile PBS. Invert the plate and tap it on a paper towel to dry.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate at room temperature for 15-20 minutes, with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the blue-green pigment pyocyanin, a virulence factor regulated by the rhl QS system in P. aeruginosa.
Materials:
-
Bacterial culture supernatant
-
0.2 N Hydrochloric acid (HCl)
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium with and without the QSI for 24-48 hours.
-
Supernatant Collection: Centrifuge the bacterial cultures to pellet the cells and collect the cell-free supernatant.
-
Extraction: To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform layer (which will appear blue).
-
Acidification: Carefully transfer the lower chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex again. The pyocyanin will move to the upper aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the upper aqueous phase at 520 nm.
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the A520 reading by 17.072. The results are often normalized to the cell density (OD600) of the original culture.
Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the activity of LasB elastase, a key virulence factor regulated by the las QS system.
Materials:
-
Bacterial culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris buffer (100 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Supernatant Preparation: Grow P. aeruginosa cultures with and without the QSI and collect the cell-free supernatant by centrifugation.
-
Assay Reaction: Prepare a reaction mixture containing 900 µL of Tris buffer and 100 µL of the culture supernatant. Add 10 mg of Elastin-Congo Red to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for several hours (e.g., 3-18 hours) with shaking.
-
Stopping the Reaction: Stop the reaction by adding a solution that precipitates the remaining ECR (e.g., phosphate (B84403) buffer).
-
Quantification: Centrifuge the mixture to pellet the insoluble ECR. Transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube and measure the absorbance at 495 nm.
-
Data Analysis: A higher absorbance indicates greater elastase activity. The percentage of inhibition is calculated by comparing the absorbance of the treated samples to the untreated control.
Conclusion
This compound stands as a potent synthetic inhibitor of quorum sensing with well-documented efficacy against P. aeruginosa. However, the vast chemical diversity of natural products presents a compelling and largely untapped resource for the discovery of novel anti-virulence agents. The data presented in this guide indicates that several natural compounds, such as curcumin and ajoene, exhibit strong QS inhibitory activity, in some cases comparable to or exceeding that of this compound in specific assays.
It is crucial for researchers to consider that while some natural compounds show promising in vitro activity, challenges such as bioavailability, stability, and potential off-target effects must be addressed in the drug development process. This comparative guide serves as a starting point for the rational selection and further investigation of both synthetic and natural quorum sensing inhibitors as a potential therapeutic strategy to combat bacterial infections. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of the relative potency and therapeutic potential of these different classes of QSIs.
References
- 1. Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanillin derivative inhibits quorum sensing and biofilm formation in Pseudomonas aeruginosa: a study in a Caenorhabditis elegans infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein attenuates the quorum sensing-controlled virulence factors of Pseudomonas aeruginosa and relieves the inflammatory response in P. aeruginosa-infected macrophages by downregulating the MAPK and NFκB signal-transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanillin inhibits PqsR-mediated virulence in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Furanone C-30 and Baicalin Hydrate: A Comparative Guide to Reversing Antibiotic Resistance
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of Furanone C-30 and baicalin (B1667713) hydrate (B1144303) in their capacity to reverse antibiotic resistance, supported by experimental data, detailed methodologies, and mechanistic visualizations.
In the escalating crisis of antimicrobial resistance, the development of antibiotic adjuvants that can restore the efficacy of existing drugs is a critical area of research. Among the promising candidates are the synthetic molecule this compound and the natural flavonoid baicalin hydrate. Both compounds have demonstrated the ability to counteract resistance mechanisms in various pathogens. This guide provides a comparative analysis of their performance based on published experimental findings.
At a Glance: this compound vs. Baicalin Hydrate
| Feature | This compound | Baicalin Hydrate |
| Primary Mechanism of Action | Quorum Sensing Inhibition | Multi-target: Quorum Sensing Inhibition, Efflux Pump Inhibition, Biofilm Disruption |
| Spectrum of Activity | Primarily documented against Gram-negative bacteria, with extensive research on Pseudomonas aeruginosa. | Broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. |
| Synergistic Potential | Potentiates the activity of antibiotics such as colistin (B93849) and tobramycin (B1681333) against resistant strains.[1][2] | Exhibits synergistic effects with a wide array of antibiotics, including β-lactams, aminoglycosides, and tetracyclines.[3][4][5][6] |
| Anti-Biofilm Properties | Effective in both inhibiting the formation of and eradicating established biofilms.[7] | Demonstrates robust activity in preventing biofilm formation and disrupting mature biofilms.[8][9] |
Quantitative Performance Data
The following tables provide a structured summary of the quantitative data from various studies, facilitating a direct comparison of the two compounds.
Table 1: Synergistic Activity of this compound with Antibiotics
This table highlights the ability of this compound to reduce the Minimum Inhibitory Concentration (MIC) of conventional antibiotics against resistant bacterial strains.
| Bacterial Strain | Antibiotic Partner | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) |
| Colistin-Resistant P. aeruginosa | Colistin | Significant Decrease | 0.04 - 0.5[1] |
| Colistin-Resistant E. coli | Colistin | Significant Decrease | 0.04 - 0.5[1] |
| Colistin-Resistant K. pneumoniae | Colistin | Significant Decrease | 0.04 - 0.5[1] |
| P. aeruginosa Biofilms | Tobramycin | Potentiates Activity | Not Specified[2] |
Table 2: Synergistic Activity of Baicalin Hydrate and its Aglycone, Baicalein (B1667712), with Antibiotics
This table showcases the broad synergistic potential of baicalin/baicalein with various classes of antibiotics against multiple resistant pathogens.
| Bacterial Strain | Antibiotic Partner | Fold Reduction in MIC of Antibiotic | Fractional Inhibitory Concentration Index (FICI) |
| MRSA USA300 | Oxacillin (B1211168) Sodium | 4-fold | 0.5[3] |
| MRSA | Amoxicillin | Not Specified | 0.5[10] |
| MRSA | Ampicillin | Not Specified | <0.5[10] |
| MRSA, MSSA, VRSA | Ampicillin, Oxacillin, Vancomycin | ≥4-fold | ≤ 0.5[4] |
| S. aureus | Rifampicin (B610482) | Not Specified | 0.37[11][12] |
| S. aureus | Tetracycline | 8-fold | 0.375[5] |
| MDR Gram-Negative Pathogens | Doxycycline | Not Specified | ≤ 0.5[6] |
Table 3: Efficacy of this compound on Biofilm and Virulence Gene Expression in P. aeruginosa
This table details the quantitative effects of this compound on biofilm formation and the expression of key virulence genes.
| Parameter | This compound Concentration | Observed Effect |
| Biofilm Inhibition | 256 µg/mL | 100% inhibition[7] |
| Biofilm Eradication | 512 µg/mL | 92.9% eradication[7] |
| lasB, rhlA, phzA2 Gene Expression | 2.5 µg/mL | Significant decrease[13] |
| lasB, rhlA, phzA2 Gene Expression | 5 µg/mL | Further significant decrease[13] |
| AmpC β-lactamase Expression | 2.5 and 5 µg/mL | Significant decrease[13] |
Table 4: Efficacy of Baicalin Hydrate/Baicalein on Biofilm and Efflux Pump Activity
This table presents quantitative data on the impact of baicalin/baicalein on biofilm formation and efflux pump function.
| Bacterial Strain | Parameter | Baicalin/Baicalein Concentration | Observed Effect |
| P. aeruginosa PAO1 | Biofilm Inhibition | 64, 128, 256 µg/mL | Significant dose-dependent reduction[9] |
| S. saprophyticus | Biofilm Formation | 250 mg/L | Significant decrease[14] |
| S. saprophyticus | Ethidium (B1194527) Bromide Efflux | 62.5, 125, 250 mg/L | Significant, dose-dependent reduction[15] |
| S. aureus | Biofilm Inhibition (MBIC) | 1024 µg/mL | >50% inhibition[8] |
| S. aureus | DNA Synthesis Inhibition | Not Applicable | 73% (alone), 92% (with tetracycline)[5] |
Mechanisms of Action Visualized
This compound: A Quorum Sensing Inhibitor
This compound's primary mechanism involves the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. In Pseudomonas aeruginosa, this compound acts as an antagonist to the Las and Rhl QS systems.[13] It is thought to competitively bind to the LasR transcriptional regulator, thereby preventing the binding of the native autoinducer molecule and leading to the downregulation of QS-controlled genes.[13] This interference with the communication network diminishes the production of virulence factors and hampers biofilm development, thus increasing the susceptibility of the bacteria to antibiotics and host immune defenses.
Caption: this compound inhibits quorum sensing in P. aeruginosa.
Baicalin Hydrate: A Multi-Pronged Approach
Baicalin hydrate and its aglycone, baicalein, employ a more diverse strategy to combat antibiotic resistance. They also function as quorum sensing inhibitors across a range of bacterial species.[9][16] A significant distinguishing feature is their capacity to inhibit bacterial efflux pumps.[15] These pumps are membrane proteins that expel antibiotics from the bacterial cell, a common mechanism of resistance. By blocking these pumps, baicalin elevates the intracellular concentration of antibiotics, thereby restoring their antibacterial activity. Additionally, baicalin has been reported to disrupt the integrity of the bacterial cell membrane and inhibit biofilm formation.[3][8]
Caption: Baicalin hydrate's multi-target approach.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Microdilution Assay for Synergy Assessment
This assay is the standard method for quantifying the synergistic interactions between two antimicrobial agents.
-
Reagent Preparation: Prepare stock solutions of the antibiotic and the test compound (this compound or baicalin hydrate) in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic along the x-axis and the test compound along the y-axis to create a matrix of varying concentration combinations.
-
Inoculation: Inoculate each well with a standardized bacterial suspension, typically to a final concentration of 1 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of test compound in combination / MIC of test compound alone).
-
Interpretation of Results:
Crystal Violet Assay for Biofilm Quantification
This colorimetric assay is widely used to measure the effect of a compound on bacterial biofilm mass.
-
Biofilm Cultivation: Add a standardized bacterial suspension to the wells of a 96-well microtiter plate. The test compound can be introduced at the start of incubation to assess biofilm inhibition or after a period of growth to evaluate the disruption of pre-formed biofilms.
-
Washing: Following incubation, remove planktonic (non-adherent) bacteria by gently washing the wells with a buffer solution like phosphate-buffered saline (PBS).
-
Staining: Stain the remaining adherent biofilms with a 0.1% crystal violet solution for approximately 15 minutes.
-
Rinsing: Remove the excess stain by washing with water.
-
Solubilization: Solubilize the crystal violet retained by the biofilm using a solvent such as 30% acetic acid or 95% ethanol.
-
Quantification: Measure the absorbance of the solubilized stain with a microplate reader at a wavelength of 570-595 nm. The absorbance value is directly proportional to the biofilm mass.[3][8][9]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is employed to quantify the expression levels of specific genes involved in resistance and virulence.
-
Bacterial Culture and Treatment: Grow bacteria to a specific growth phase (e.g., mid-logarithmic) and expose them to varying concentrations of the test compound.
-
RNA Isolation: Extract total RNA from the bacterial cells using a commercial RNA purification kit.
-
Quality Control: Assess the concentration and purity of the extracted RNA via spectrophotometry.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR Amplification: Use the synthesized cDNA as a template for PCR amplification with primers designed to be specific for the target genes (e.g., quorum sensing regulators) and a housekeeping gene for normalization. Monitor the amplification in real-time using a fluorescent dye.
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.[13][16]
Efflux Pump Inhibition Assay using Ethidium Bromide
This fluorescence-based assay assesses a compound's ability to inhibit efflux pumps.
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, harvest them by centrifugation, and wash them with buffer.
-
Ethidium Bromide Loading: Resuspend the cells in a buffer containing an energy source (e.g., glucose) and ethidium bromide, a known efflux pump substrate. The test compound or a known efflux pump inhibitor (positive control) is also added at this stage.
-
Fluorescence Measurement: Monitor the intracellular accumulation of ethidium bromide over time by measuring the fluorescence intensity with a fluorometer.
-
Interpretation: An increased fluorescence signal in the presence of the test compound, compared to the untreated control, signifies inhibition of the efflux pump, as less ethidium bromide is being expelled from the cells.[15]
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Quorum-Sensing Inhibitor this compound Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antibacterial activity of baicalin in combination with oxacillin sodium against methicillin‐resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. tcgls.com [tcgls.com]
- 6. Baicalein Resensitizes Multidrug-Resistant Gram-Negative Pathogens to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalmedicalresearch.org [animalmedicalresearch.org]
- 11. Frontiers | Synergistic combination of baicalein and rifampicin against Staphylococcus aureus biofilms [frontiersin.org]
- 12. Synergistic combination of baicalein and rifampicin against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Baicalin Inhibits Biofilm Formation and the Quorum-Sensing System by Regulating the MsrA Drug Efflux Pump in Staphylococcus saprophyticus [frontiersin.org]
- 15. Baicalin Inhibits Biofilm Formation and the Quorum-Sensing System by Regulating the MsrA Drug Efflux Pump in Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baicalein Inhibits Staphylococcus aureus Biofilm Formation and the Quorum Sensing System In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity and Identity of Furanone C-30 Using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structure and the assessment of sample purity. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR spectroscopy to confirm the identity and purity of Furanone C-30, a synthetic quorum sensing inhibitor. We present predicted NMR data for this compound and potential impurities, a detailed experimental protocol for data acquisition, and a logical workflow for data analysis.
Data Presentation: Predicted NMR Spectral Data
The definitive identification of this compound, or (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, by NMR spectroscopy relies on the unique chemical shifts and coupling patterns of its protons and carbon atoms. Purity assessment involves screening for signals corresponding to potential impurities, which may include the (E)-isomer and unreacted starting materials from its synthesis, such as the furan-maleic anhydride (B1165640) adduct.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Key Differentiating Features |
| This compound ((Z)-isomer) | (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | H3: ~6.5-7.0 (s, 1H)H6: ~6.0-6.5 (s, 1H) | C2: ~165-170C3: ~120-125C4: ~135-140C5: ~140-145C6: ~90-95 | Two distinct singlets in the ¹H NMR spectrum for the vinyl and vinylidene protons. |
| (E)-isomer of this compound | (E)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | H3: ~6.5-7.0 (s, 1H)H6: ~6.5-7.0 (s, 1H) | C2: ~165-170C3: ~120-125C4: ~135-140C5: ~140-145C6: ~95-100 | The chemical shift of the H6 proton is expected to be further downfield compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group. |
| Furan-Maleic Anhydride Adduct | exo or endo isomer | H1/H4: ~5.0-5.5 (m, 2H)H2/H3: ~3.0-3.5 (m, 2H)H5/H6: ~6.5-7.0 (m, 2H) | C=O: ~170-175C1/C4: ~80-85C2/C3: ~45-50C5/C6: ~135-140 | Presence of signals in the upfield region (~3.0-5.5 ppm) corresponding to the saturated protons of the bicyclic adduct. |
Disclaimer: The NMR data presented in this table are predictions based on the chemical structures and typical chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Experimental Protocol
The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a sample of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and should not have signals that overlap with the analyte's signals.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of at least 12 ppm, centered around 6 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of at least 200 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Analyze the chemical shifts, coupling patterns (if any), and integrals to confirm the structure and assess purity.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the purity and identity of this compound using NMR spectroscopy.
Caption: Workflow for this compound identity and purity confirmation by NMR.
A head-to-head comparison of Furanone C-30 and ellagic acid on biofilm eradication
For Immediate Release
In the persistent battle against bacterial biofilms, a significant challenge in clinical and industrial settings, researchers are increasingly turning to novel compounds that can disrupt these resilient microbial communities. This guide provides a detailed, data-driven comparison of two such promising agents: the synthetic quorum sensing inhibitor, Furanone C-30, and the naturally occurring polyphenol, ellagic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these compounds in biofilm eradication.
Executive Summary
Both this compound and ellagic acid have demonstrated significant capabilities in inhibiting and eradicating bacterial biofilms. However, direct comparative studies, particularly against the opportunistic pathogen Pseudomonas aeruginosa, indicate that this compound exhibits superior efficacy in a dose-dependent manner.[1][2][3] this compound primarily functions by interfering with bacterial quorum sensing (QS) signaling pathways, specifically the las and rhl systems in P. aeruginosa, which are crucial for biofilm formation and virulence factor production.[4] Ellagic acid, on the other hand, appears to employ different mechanisms depending on the microorganism. In Escherichia coli, it is suggested to disrupt redox homeostasis by targeting the WrbA protein, while in the fungus Candida albicans, it downregulates genes essential for adhesion and filamentation.[5][6][7][8]
Quantitative Performance Analysis
The following tables summarize the biofilm inhibition and eradication capabilities of this compound and ellagic acid against various microorganisms as reported in key studies.
Table 1: Biofilm Inhibition
| Compound | Microorganism | Concentration | % Inhibition | Reference |
| This compound | Pseudomonas aeruginosa | 128 µg/mL | 92% | [1][2][3] |
| Pseudomonas aeruginosa | 256 µg/mL | 100% | [1][2][9][3] | |
| Pseudomonas aeruginosa | 512 µg/mL | 100% | [1][2][9][3] | |
| Ellagic Acid | Pseudomonas aeruginosa | 256 µg/mL | 34.6% | |
| Pseudomonas aeruginosa | 512 µg/mL | 41.6% | [1][2][9][3] | |
| Escherichia coli | 0.5 - 500 µM | 60 - 94% | [5] | |
| Streptococcus dysgalactiae | 4 µg/mL | ~80% | [10] | |
| Candida albicans | 25 µg/mL | ~50% | [8] | |
| Candida albicans | 3.125 - 100 µg/mL | 2.61 - 68.32% | [7][11] |
Table 2: Biofilm Eradication
| Compound | Microorganism | Concentration | % Eradication | Reference |
| This compound | Pseudomonas aeruginosa | 128 µg/mL | 83% | [12] |
| Pseudomonas aeruginosa | 256 µg/mL | 90% | [1][2][3] | |
| Pseudomonas aeruginosa | 512 µg/mL | 92.9% | [1][2][9][3] | |
| Ellagic Acid | Pseudomonas aeruginosa | 256 µg/mL | 6.8% | |
| Pseudomonas aeruginosa | 512 µg/mL | 33.1% | [1][2][9][3] |
Mechanisms of Action
The distinct mechanisms of this compound and ellagic acid are crucial for understanding their application and potential for synergistic use with conventional antibiotics.
This compound: Quorum Sensing Inhibition
This compound, a synthetic brominated furanone, acts as a competitive inhibitor of acyl-homoserine lactone (AHL) signaling molecules, which are central to quorum sensing in Gram-negative bacteria like P. aeruginosa. By binding to LuxR-type receptors, such as LasR and RhlR, this compound disrupts the signaling cascade that regulates the expression of genes responsible for biofilm maturation and the production of virulence factors.[4][12][13][14]
References
- 1. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. مقاله The Effects of Ellagic Acid on Growth and Biofilm Formation of Candida albicans [civilica.com]
- 4. researchgate.net [researchgate.net]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 8. ableweb.org [ableweb.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Docking: A Comparative Guide to Furanone C-30 and LasR Interaction
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has emerged as a powerful computational tool in drug discovery, predicting the binding orientation of small molecules to their protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their accuracy and guide further development. This guide provides a comprehensive comparison of experimental data validating the predicted interaction between the quorum sensing inhibitor Furanone C-30 and its target, the LasR protein from Pseudomonas aeruginosa. We will delve into the experimental evidence, compare this compound with alternative LasR inhibitors, and provide detailed protocols for key validation experiments.
The LasR Quorum Sensing Pathway: A Target for Anti-Virulence Therapies
The LasR protein is a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system. This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, controlling the production of virulence factors and biofilm formation. The LasR protein is activated by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Interrupting this signaling pathway presents a promising anti-virulence strategy.
Furanone C-30: A Comparative Analysis of its Efficacy Against Pseudomonas aeruginosa Clinical Isolates
A Guide for Researchers and Drug Development Professionals
Furanone C-30, a synthetic brominated furanone, has emerged as a promising anti-virulence agent against the opportunistic pathogen Pseudomonas aeruginosa. Its primary mechanism of action involves the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.
Performance Against Planktonic and Biofilm-Forming P. aeruginosa
This compound has demonstrated significant activity in inhibiting the growth and biofilm formation of P. aeruginosa. Its efficacy, however, can vary considerably across different clinical isolates, highlighting the importance of cross-validation.
Comparative Efficacy of this compound and Other Antimicrobials
A comparative study evaluating this compound alongside another natural compound, Ellagic Acid, and conventional antibiotics against P. aeruginosa PAO1 provides valuable insights into its relative potency. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics in assessing anti-biofilm efficacy.
| Compound | MBIC (µg/mL) | MBEC (µg/mL) |
| This compound | 128 - 256 | 256 - 512 |
| Ellagic Acid | > 512 | > 512 |
| Tobramycin | 16 - 64 | 64 |
| Ciprofloxacin | 16 - 64 | 64 |
| Meropenem | 16 - 64 | 64 |
Table 1: Comparative in vitro efficacy of this compound and other antimicrobials against Pseudomonas aeruginosa PAO1 biofilm. Data compiled from a study by Aksu and Koksal Cakirlar (2023).[1][2]
While conventional antibiotics like Tobramycin, Ciprofloxacin, and Meropenem show higher potency at lower concentrations, this compound demonstrates significant biofilm inhibition and eradication capabilities, outperforming other natural compounds like Ellagic Acid.[2] It is important to note that this compound's primary role is often considered as an adjunct to traditional antibiotics, enhancing their efficacy by disrupting the protective biofilm matrix.
Variability in Efficacy Across Clinical Isolates
A critical consideration for any novel antimicrobial agent is its performance against a diverse range of clinical isolates, which often exhibit higher resistance compared to laboratory strains. Studies have shown high variability in the efficacy of this compound against clinical P. aeruginosa isolates, particularly those from cystic fibrosis patients.[1] This variability underscores the need for further research to understand the resistance mechanisms and to identify patient populations that would most benefit from this compound treatment. While one study noted this high variability, specific comparative data across a wide range of clinical isolates remains a key area for future investigation.[1]
Mechanism of Action: Quorum Sensing Inhibition
This compound primarily exerts its anti-virulence effects by interfering with the P. aeruginosa quorum sensing (QS) systems, specifically the las and rhl systems. These systems regulate the production of numerous virulence factors and are crucial for biofilm development.
Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.
This compound, as a structural analog of the natural acyl-homoserine lactone (AHL) signal molecules, competitively binds to the LasR and RhlR transcriptional regulators. This binding prevents the activation of these regulators by their cognate AHLs, leading to the downregulation of a wide range of virulence genes and a reduction in biofilm formation.[1][3]
Experimental Protocols
To ensure the reproducibility and standardization of efficacy testing, detailed experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Caption: Experimental workflow for determining MIC and MBC.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the P. aeruginosa isolate.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no growth are plated on agar plates and incubated. The MBC is the lowest concentration that shows no colony formation.
Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBIC is the lowest concentration of an agent that inhibits biofilm formation, while the MBEC is the lowest concentration required to eradicate a pre-formed biofilm.
Protocol:
-
For MBIC:
-
A standardized bacterial suspension and serial dilutions of this compound are added to the wells of a microtiter plate simultaneously.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
-
For MBEC:
-
A bacterial suspension is first allowed to form a mature biofilm in the microtiter plate (typically 24 hours).
-
The planktonic cells are then removed, and fresh media containing serial dilutions of this compound are added to the wells with the established biofilms.
-
The plate is incubated for another 24 hours.
-
-
Quantification:
-
After incubation, the wells are washed to remove non-adherent cells.
-
The remaining biofilm is stained with a dye such as crystal violet.
-
The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MBIC or MBEC is determined as the lowest concentration that causes a significant reduction in biofilm compared to the control.[4][5][6][7][8]
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-virulence agent against P. aeruginosa, particularly in its ability to inhibit biofilm formation. Its mechanism of action as a quorum sensing inhibitor makes it an attractive candidate for combination therapy with conventional antibiotics, potentially reducing the selective pressure for resistance development.
However, the observed variability in its efficacy across different clinical isolates highlights a critical area for further research. Future studies should focus on:
-
Large-scale cross-validation studies: Testing this compound against a broad and diverse panel of clinical P. aeruginosa isolates to establish a more comprehensive understanding of its spectrum of activity.
-
Investigation of resistance mechanisms: Elucidating the genetic and phenotypic basis for the observed variability in susceptibility to this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of P. aeruginosa infection, both as a monotherapy and in combination with antibiotics.
Addressing these research gaps will be crucial in translating the promising in vitro findings of this compound into effective clinical applications for the treatment of challenging P. aeruginosa infections.
References
- 1. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
Safety Operating Guide
Personal protective equipment for handling Furanone C-30
Essential Safety and Handling Guide for Furanone C-30
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a synthetic brominated furanone and a bacterial quorum sensing inhibitor. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure laboratory safety and regulatory compliance.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Chemical Name | (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone |
| Molecular Formula | C₅H₂Br₂O₂ |
| Molecular Weight | 253.88 g/mol [1] |
| Appearance | Solid[1] |
| Storage Temperature | −20°C[1] |
| Solubility | Soluble to 100 mM in DMSO |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. As a halogenated organic compound, it requires careful handling to avoid skin and eye contact, inhalation, and ingestion.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes.
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk handling or transfers.
2. Skin Protection:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn. Always inspect gloves for tears or punctures before use and change them frequently.
-
Laboratory Coat: A lab coat is essential to protect skin and clothing from contamination.
-
Apron: For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
3. Respiratory Protection:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[3]
-
If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
4. Foot Protection:
-
Closed-toe shoes are mandatory in the laboratory to protect feet from spills.[3]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to use.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation is Key:
-
Halogenated Organic Waste: All solutions and solids containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4][5] Do not mix with non-halogenated waste.[5][6]
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a separate, sealed bag or container labeled as "Hazardous Waste" for disposal.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Container Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. (Z-)-4-ブロモ-5-(ブロモメチレン)-2(5H)-フラノン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
